2-Amino-5-bromo-4-pyrimidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLZQTZTKDRRAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333576 | |
| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61937-71-1 | |
| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-bromo-4-pyrimidinol (CAS 61937-71-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-bromo-4-pyrimidinol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide a predictive framework for its synthesis, spectral characteristics, and potential biological activities.
Core Properties
This compound is a heterocyclic organic compound featuring a pyrimidine core, which is a key structural motif in numerous biologically active molecules, including nucleobases. The presence of an amino group, a bromine atom, and a hydroxyl group provides multiple sites for chemical modification, making it a potentially valuable building block in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Data
The known and predicted properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61937-71-1 | - |
| Molecular Formula | C₄H₄BrN₃O | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Exact Mass | 188.95 u | [1] |
| Melting Point | 284-285 °C | - |
| Appearance | Solid (predicted) | - |
| Elemental Analysis | C: 25.29%, H: 2.12%, Br: 42.05%, N: 22.12%, O: 8.42% | [1] |
| ¹H NMR | Data not available. Predicted to show a singlet for the C6-H and broad signals for the -NH₂ and -OH protons. | [2] |
| IR Spectroscopy | Data not available. Predicted to show characteristic peaks for N-H, O-H, C=O, and C-Br stretching. | [2] |
| Mass Spectrometry | m/z: 188.95 (M+), 190.95 (M+2) | [1] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
A plausible reaction scheme for the synthesis of this compound.
Materials:
-
2-Amino-4-pyrimidinol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-pyrimidinol in acetonitrile.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add N-bromosuccinimide (NBS) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature, protected from light, overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with water.
-
Collect the solid by filtration and dry under vacuum to yield the final product.
Workflow Diagram:
A generalized workflow for the synthesis of this compound.
Predicted Spectral Analysis
Detailed spectral data for this compound is not currently available in public databases. However, an analysis of its structure allows for the prediction of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple. The pyrimidine ring has one proton at the 6-position, which would likely appear as a singlet. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
IR Spectroscopy
The infrared spectrum would provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
-
O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C=O stretching: A strong absorption around 1650-1700 cm⁻¹ (due to tautomerism with the pyrimidinone form).
-
C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of small molecules such as HCN or CO.
Biological Activity and Drug Development Potential
While there is no specific biological activity reported for this compound, the pyrimidine scaffold is a cornerstone in medicinal chemistry.[3] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Kinase Inhibition
Many pyrimidine-based compounds have been developed as kinase inhibitors.[4] The 2-aminopyrimidine moiety is a well-established pharmacophore that can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position serves as a useful handle for introducing further chemical diversity through cross-coupling reactions, which can be exploited to enhance potency and selectivity for specific kinase targets.
A conceptual diagram of kinase inhibition by a derivative of this compound.
Anticancer and Antiviral Potential
The structural similarities of this compound to nucleobases suggest its potential as an antimetabolite. Brominated pyrimidine derivatives have been investigated for their ability to be incorporated into DNA or RNA, thereby disrupting nucleic acid synthesis and leading to cytotoxic effects in rapidly dividing cancer cells or inhibiting viral replication.[5] Further derivatization of this core structure could lead to the development of novel anticancer and antiviral agents.
Conclusion
This compound is a chemical entity with significant potential as a building block in drug discovery. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. While detailed experimental data for this specific molecule is sparse, the information available for related compounds provides a strong rationale for its further investigation in the fields of medicinal chemistry and chemical biology. Future research should focus on the development of a robust synthetic protocol, full characterization of its spectral properties, and a thorough evaluation of its biological activities.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Amino-5-bromo-4-hydroxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidine core followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.
Overall Synthetic Pathway
The synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine is most effectively achieved through a two-step sequence. The initial step involves the construction of the 2-amino-4-hydroxypyrimidine (also known as isocytosine) ring via a condensation reaction. The subsequent step is the electrophilic bromination of this pyrimidine at the C-5 position, which is the most reactive site for such substitutions in this heterocyclic system.
Caption: Overall workflow for the synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine.
Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine
The initial and foundational step is the synthesis of the pyrimidine core structure, 2-amino-4-hydroxypyrimidine. A well-established and reliable method for this is the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[1][2]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-Amino-4-hydroxypyrimidine.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g-atom) of sodium in 250 mL of anhydrous ethanol.
-
Addition of Ethyl Cyanoacetate: Once all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride. Filter the resulting sodium chloride precipitate to obtain a clear filtrate containing free guanidine.
-
Reaction: Add the guanidine solution to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2 hours.
-
Work-up and Isolation: Evaporate the reaction mixture to dryness. Dissolve the resulting solid in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Purification: Cool the solution to induce crystallization. The product, 2-amino-4-hydroxypyrimidine, will separate as yellow needles. Filter the crystals, wash with cold water, and dry.
Quantitative Data for Step 1
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| Sodium | Na | 22.99 | 2.0 | 46 g |
| Ethanol | C₂H₆O | 46.07 | - | 500 mL |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.0 | 113 g |
| Guanidine HCl | CH₆ClN₃ | 95.53 | 1.02 | 97 g |
| Product | C₄H₅N₃O | 111.10 | - | 89-91 g (80-82% Yield) |
| Product Characterization | |
| Melting Point | 260-270 °C (decomposes)[2] |
| Appearance | Yellow needles[2] |
Step 2: Synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine
The second step involves the regioselective bromination of 2-amino-4-hydroxypyrimidine. The electron-donating amino and hydroxyl groups activate the pyrimidine ring, directing electrophilic substitution to the C-5 position. N-Bromosuccinimide (NBS) is a suitable and commonly used reagent for this transformation, offering milder reaction conditions compared to liquid bromine.[3][4]
Reaction Scheme
Caption: Reaction scheme for the bromination of 2-Amino-4-hydroxypyrimidine.
Experimental Protocol
This protocol is a general method adapted for the bromination of an activated pyrimidine ring.[5][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-hydroxypyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Brominating Agent: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice water. A solid precipitate will form.
-
Purification: Filter the solid, wash thoroughly with water, and then with a small amount of a suitable organic solvent like acetonitrile or ethanol to remove any unreacted NBS and succinimide byproduct. Dry the solid to obtain the final product.
Quantitative Data for Step 2
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (Example) | Quantity (Example) |
| 2-Amino-4-hydroxypyrimidine | C₄H₅N₃O | 111.10 | 0.1 | 11.1 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 0.1 | 17.8 g |
| DMF | C₃H₇NO | 73.09 | - | ~100 mL |
| Product | C₄H₄BrN₃O | 190.00 | - | Yield dependent on optimization |
Characterization of 2-Amino-5-bromo-4-hydroxypyrimidine
The following table summarizes the key physicochemical properties of the final product.
| Property | Value | Reference |
| CAS Number | 61937-71-1 | [8] |
| Molecular Formula | C₄H₄BrN₃O | [8] |
| Molecular Weight | 190.00 g/mol | [8] |
| Boiling Point | 379.5°C at 760 mmHg | [8] |
| Storage | Keep in a dark place, store at 2-8°C | [8] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cas 61937-71-1|| where to buy 2-Amino-5-bromo-4-hydroxypyrimidine [french.chemenu.com]
2-Amino-5-bromo-4-pyrimidinol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2-Amino-5-bromo-4-pyrimidinol. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Structure and IUPAC Name
This compound exists in tautomeric forms, with the equilibrium favoring the pyrimidinone structure. The two primary tautomers are 2-amino-5-bromopyrimidin-4-ol and 2-amino-5-bromo-1H-pyrimidin-4-one. The IUPAC name for the more stable pyrimidinone tautomer is 2-amino-5-bromo-1H-pyrimidin-4-one .
Chemical Structures of Tautomers:
-
Pyrimidinol form: 2-amino-5-bromopyrimidin-4-ol
-
Pyrimidinone form: 2-amino-5-bromo-1H-pyrimidin-4-one
The SMILES string for the pyrimidinol form is OC1=NC(N)=NC=C1Br.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including reaction setup and purification.
| Property | Value | Source |
| CAS Number | 61937-71-1 | [1][2] |
| Molecular Formula | C4H4BrN3O | [2] |
| Molecular Weight | 190.00 g/mol | [2] |
| Exact Mass | 188.95 g/mol | [2] |
| Melting Point | 284-285 °C | [1] |
| Boiling Point | 379.5 °C at 760 mmHg | [3] |
| Elemental Analysis | C: 25.29%, H: 2.12%, Br: 42.05%, N: 22.12%, O: 8.42% | [2] |
Experimental Protocols
A plausible synthetic route for this compound could involve the bromination of 2-amino-4-pyrimidinol. Researchers should adapt and optimize existing protocols for similar structures, with careful monitoring of the reaction progress and characterization of the final product.
Biological Activity and Signaling Pathways
Derivatives of pyrimidine and pyrimidinone are recognized for their diverse biological activities, including potential applications as antimicrobial and anticancer agents.[5][6] Notably, certain pyrimidinone compounds have been identified as inducers of interferon, which are critical signaling proteins in the innate immune response and have established antitumor effects.[7] A closely related compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), has been investigated as an oral interferon inducer in cancer patients.
The induction of interferons by compounds like this compound can trigger the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in mediating the cellular response to interferons, leading to the transcription of interferon-stimulated genes (ISGs) that can inhibit viral replication and suppress tumor growth.
Below is a diagram illustrating a simplified representation of the interferon-induced JAK-STAT signaling pathway.
Caption: Interferon-Induced JAK-STAT Signaling Pathway.
References
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Interferons Diagram [scispace.com]
- 6. Induction and Function of Type I and III Interferon in Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Amino-5-bromo-4-pyrimidinol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the core physicochemical properties of 2-Amino-5-bromo-4-pyrimidinol, a chemical compound relevant to various research and development applications.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Chemical Formula | C4H4BrN3O[1][2] |
| Molecular Weight | 190.00 g/mol [1][2] |
| Exact Mass | 188.95 Da[2] |
| CAS Number | 61937-71-1[1] |
Elemental Analysis
The elemental composition of this compound is as follows:
-
Carbon (C): 25.29%[2]
-
Hydrogen (H): 2.12%[2]
-
Bromine (Br): 42.05%[2]
-
Nitrogen (N): 22.12%[2]
-
Oxygen (O): 8.42%[2]
Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental physicochemical properties of a single chemical compound. Such visualizations and methodologies would be relevant in the context of biological or chemical processes involving this molecule.
References
An In-depth Technical Guide to the Tautomeric Landscape of 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and analytical characterization of heterocyclic compounds. This technical guide provides a comprehensive exploration of the potential tautomeric forms of 2-Amino-5-bromo-4-pyrimidinol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document extrapolates from established principles of keto-enol and amino-imino tautomerism in related pyrimidine systems to predict and analyze its tautomeric landscape. This guide includes a discussion of the relative stabilities of the putative tautomers, detailed hypothetical experimental protocols for their investigation, and visualizations of the tautomeric equilibria.
Introduction to Tautomerism in Pyrimidines
The pyrimidine ring is a core scaffold in numerous biologically significant molecules, including nucleobases. The presence of amino and hydroxyl substituents on the pyrimidine ring introduces the possibility of tautomerism, which can significantly influence molecular recognition, hydrogen bonding patterns, and ultimately, biological function. The two primary forms of tautomerism relevant to this compound are keto-enol and amino-imino tautomerism.
-
Keto-Enol Tautomerism: This involves the migration of a proton between an oxygen atom and a carbon atom, leading to an equilibrium between a keto (or lactam) form and an enol (or lactim) form. For 4-hydroxypyrimidines, the equilibrium generally favors the keto (pyrimidinone) form.[1][2][3]
-
Amino-Imino Tautomerism: This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, resulting in an equilibrium between an amino form and an imino form. For 2-aminopyrimidines, the amino tautomer is typically the more stable form.[4][5][6]
Potential Tautomers of this compound
Based on the principles of keto-enol and amino-imino tautomerism, this compound can be predicted to exist in at least four tautomeric forms. The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature.
The principal tautomeric forms are depicted below:
Relative Stability of Tautomers (Predicted)
-
Keto vs. Enol: For 4-hydroxypyrimidines, the keto (pyrimidinone) form is generally more stable than the enol form.[1][2] This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the ring.
-
Amino vs. Imino: The amino form of 2-aminopyrimidines is typically favored over the imino form.[4][6] The aromaticity of the pyrimidine ring is better preserved in the amino tautomer.
Based on these established trends, the 2-Amino-5-bromo-pyrimidin-4(3H)-one (Keto-Amino) tautomer is predicted to be the most stable and, therefore, the predominant species at equilibrium under physiological conditions. The relative energies of the other tautomers are expected to be higher.
Table 1: Predicted Relative Stabilities of this compound Tautomers
| Tautomer | Common Name | Predicted Relative Stability |
| 2-Amino-5-bromo-pyrimidin-4(3H)-one | Keto-Amino | Most Stable |
| This compound | Enol-Amino | Less Stable |
| 2-Imino-5-bromo-pyrimidin-4(3H)-one | Keto-Imino | Less Stable |
| 2-Imino-5-bromo-4-pyrimidinol | Enol-Imino | Least Stable |
Proposed Experimental Protocols for Tautomer Analysis
To empirically determine the tautomeric equilibrium of this compound, a combination of synthetic, spectroscopic, and computational methods would be required.
Synthesis of this compound
A potential synthetic route could be adapted from methods used for similar pyrimidine derivatives.[7][8][9][10]
Hypothetical Protocol:
-
Starting Material: 2-Amino-4-hydroxypyrimidine.
-
Bromination: The starting material is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is isolated. Purification is achieved through recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
Spectroscopic techniques are powerful tools for elucidating the predominant tautomeric forms in solution and the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons, particularly the NH and OH protons, can provide strong evidence for the dominant tautomer. The disappearance of the OH proton signal and the appearance of an NH proton signal at a different chemical shift would indicate the presence of the keto form.
-
¹³C NMR: The chemical shift of the C4 carbon would be significantly different for the enol (C-OH) and keto (C=O) forms.
-
¹⁵N NMR: This technique can be highly informative for distinguishing between amino and imino tautomers, as the chemical environment of the nitrogen atoms changes substantially.
-
-
Infrared (IR) Spectroscopy:
-
The keto form will exhibit a characteristic C=O stretching vibration (typically in the range of 1650-1700 cm⁻¹).
-
The enol form will show an O-H stretching vibration (around 3200-3600 cm⁻¹) and a C=N stretching vibration.
-
The amino form will have N-H stretching vibrations, while the imino form will have a C=N stretching vibration at a different frequency.
-
-
UV-Vis Spectroscopy:
-
The different tautomers will have distinct electronic transitions and, therefore, different absorption maxima (λmax). By studying the UV-Vis spectra in solvents of varying polarity, shifts in the tautomeric equilibrium can be observed.[11]
-
Table 2: Expected Spectroscopic Signatures for the Tautomers of this compound
| Tautomer | Key ¹H NMR Signals (Predicted) | Key IR Bands (Predicted, cm⁻¹) |
| Enol-Amino | -OH, -NH₂ | ~3600-3200 (O-H, N-H) |
| Keto-Amino | -NH (ring), -NH₂ | ~3400-3200 (N-H), ~1680 (C=O) |
| Enol-Imino | -OH, =NH | ~3600-3300 (O-H, N-H), ~1640 (C=N) |
| Keto-Imino | -NH (ring), =NH | ~3300 (N-H), ~1680 (C=O), ~1640 (C=N) |
Computational Chemistry
In the absence of extensive experimental data, computational methods can provide valuable insights into the relative stabilities of the tautomers.
Proposed Computational Protocol:
-
Structure Optimization: The geometries of all possible tautomers would be optimized using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).
-
Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., MP2 or CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.
-
Solvation Effects: The influence of a solvent (e.g., water, DMSO) can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Spectroscopic Prediction: The computational models can also be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.
Conclusion
The tautomeric behavior of this compound is a critical aspect that will influence its chemical reactivity, physical properties, and potential biological activity. Based on established principles of tautomerism in analogous pyrimidine systems, the keto-amino tautomer, 2-Amino-5-bromo-pyrimidin-4(3H)-one, is predicted to be the most stable form. This guide has outlined a comprehensive approach, combining synthesis, spectroscopy, and computational chemistry, to experimentally and theoretically characterize the tautomeric landscape of this molecule. Such a detailed understanding is invaluable for researchers in the fields of medicinal chemistry and drug development, as it provides a solid foundation for structure-activity relationship studies and the rational design of new therapeutic agents.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 2-Amino-5-bromo-4-pyrimidinol: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the current understanding of the solubility of 2-Amino-5-bromo-4-pyrimidinol in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines a path forward for characterizing this key physicochemical property.
Executive Summary
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. While its chemical properties are documented, its behavior in various solvent systems, a critical parameter for synthesis, purification, formulation, and preclinical development, remains largely uncharacterized. This guide provides a generalized, robust experimental protocol for determining the solubility of this compound and visualizes the workflow to aid in experimental design.
Current State of Solubility Data
Presently, there is no publicly available quantitative data on the solubility of this compound in organic solvents. The table below summarizes the current status for a range of common solvents, highlighting the need for empirical studies.
Table 1: Quantitative Solubility Data for this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/100mL) |
| Methanol | Not Available | No Data Available |
| Ethanol | Not Available | No Data Available |
| Acetone | Not Available | No Data Available |
| Acetonitrile | Not Available | No Data Available |
| Dichloromethane | Not Available | No Data Available |
| Dimethylformamide (DMF) | Not Available | No Data Available |
| Dimethyl Sulfoxide (DMSO) | Not Available | No Data Available |
| Ethyl Acetate | Not Available | No Data Available |
| Tetrahydrofuran (THF) | Not Available | No Data Available |
| Toluene | Not Available | No Data Available |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of a solid compound like this compound. This isothermal equilibrium method is a standard approach for generating reliable and reproducible solubility data.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached. The exact time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a volumetric flask. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Use the previously generated calibration curve to quantify the concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Generalized workflow for the experimental determination of solubility.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical dataset that is currently unavailable. The lack of this information presents a significant hurdle in the efficient development of processes involving this compound. It is strongly recommended that researchers undertake systematic solubility studies using the protocol outlined in this guide. The resulting data will be invaluable for optimizing reaction conditions, developing effective purification strategies, and enabling rational formulation design, thereby accelerating the research and development timeline for any therapeutic agent derived from this intermediate.
An In-depth Technical Guide to 2-Amino-5-bromo-4-pyrimidinol: Sourcing and Procurement for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and handling of 2-Amino-5-bromo-4-pyrimidinol (CAS No. 61937-71-1). This pyrimidinol derivative is a valuable building block in medicinal chemistry and drug discovery, making reliable sourcing and understanding of its properties critical for successful research outcomes.
Core Compound Data
This compound is a heterocyclic organic compound with the molecular formula C4H4BrN3O. Its structure, featuring a pyrimidine core with amino, bromo, and hydroxyl substituents, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Supplier and Purchasing Information
A critical aspect of utilizing this compound in research is identifying reliable suppliers who can provide high-purity material. The following table summarizes publicly available data from various suppliers. Please note that pricing and availability are often subject to change and may require direct inquiry.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Available Quantities | Price |
| --INVALID-LINK-- | 61937-71-1 | 190.00 | 284-285 | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | 190.00 | Inquire | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | 190.00 | Inquire | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | Inquire | Inquire | Inquire | On request | Inquire |
| --INVALID-LINK-- | 61937-71-1 | 190.00 | Inquire | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | Inquire | Inquire | 95% | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | Inquire | Inquire | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | 190.00 | Inquire | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | Inquire | Inquire | Inquire | Inquire | Inquire |
| --INVALID-LINK-- | 61937-71-1 | Inquire | Inquire | Inquire | Inquire | Inquire |
Experimental Protocols
Representative Synthesis of a Substituted Pyrimidinol Derivative
This protocol outlines the condensation reaction of a 1,3-dicarbonyl compound with a guanidine derivative to form the pyrimidine core.
Materials:
-
Diethyl malonate (or a suitable 1,3-dicarbonyl precursor)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Appropriate workup and purification solvents (e.g., water, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride, followed by the dropwise addition of diethyl malonate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid, which will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent to yield the desired pyrimidinol derivative.
Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, will need to be optimized for the synthesis of derivatives of this compound.
Visualizing Workflows and Pathways
To aid researchers, the following diagrams, generated using Graphviz, illustrate a typical procurement workflow and a hypothetical signaling pathway where a derivative of this compound might be involved.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 2-Amino-5-bromo-4-pyrimidinol and its Analogs in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among the numerous derivatives, 2-amino-5-bromopyrimidines serve as crucial intermediates in the synthesis of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and therapeutic potential of this compound and its structurally related analogs, with a focus on their application in the development of kinase inhibitors for cancer therapy.
The strategic placement of the amino and bromo substituents on the pyrimidine ring provides a versatile platform for chemical modifications. The amino group can act as a nucleophile or a handle for constructing fused heterocyclic systems, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Core Applications in Kinase Inhibition
Derivatives of the 2-aminopyrimidine core have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as cell cycle progression, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
One key area of investigation is the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4). CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. PLK4 is a master regulator of centriole duplication, a process vital for proper cell division.[1][2] Inhibition of PLK4 can disrupt centriole duplication, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1]
Furthermore, brominated compounds, in general, have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[3]
Data Presentation: Biological Activity of 2-Aminopyrimidine Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrimidine derivatives synthesized from 2-amino-5-bromopyrimidine precursors.
Table 1: In Vitro Cytotoxicity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | Breast (MCF-7) | 5.2[4] |
| Lung (A549) | 7.8[4] | |
| Colon (HT-29) | 6.5[4] | |
| Derivative B | Breast (MCF-7) | 3.1[4] |
| Lung (A549) | 4.9[4] | |
| Colon (HT-29) | 4.2[4] | |
| Note: The specific structures of "Derivative A" and "Derivative B" are proprietary but are based on the pyrimido[4,5-d]pyrimidine scaffold derived from a 2-amino-5-bromopyrimidine intermediate.[4] |
Table 2: Kinase Inhibitory Activity of Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 4 | BRD4 | 0.029[3] |
| PLK1 | 0.094[3] | |
| Compound 7 | BRD4 | 0.042[3] |
| PLK1 | 0.02[3] | |
| Volasertib (Reference) | BRD4 | 0.017[3] |
| PLK1 | 0.025[3] | |
| Note: Compounds 4 and 7 are 5-arylethylidene-aminopyrimidine-2,4-diones and 5-arylethylidene-amino-2-thiopyrimidine-4-ones, respectively, demonstrating dual inhibition of BRD4 and PLK1.[3] |
Experimental Protocols
Synthesis of 2-Amino-5-bromopyrimidine
This protocol describes the synthesis of the core intermediate, 2-amino-5-bromopyrimidine, via electrophilic bromination of 2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.[2]
-
Cool the solution in an ice bath.[2]
-
Add N-bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.[2]
-
Stir the reaction mixture in the dark at room temperature overnight.[2]
-
Remove the solvent under reduced pressure.[2]
-
Wash the residue with water (100 mL).[2]
-
Filter the solid product and dry it under vacuum to yield 2-amino-5-bromopyrimidine as a white solid (Yield: 97%).[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
96-well plates
-
Culture medium
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[4]
Mandatory Visualizations
Signaling Pathway: PLK4 Inhibition
Caption: Inhibition of PLK4 by 2-aminopyrimidine derivatives disrupts centriole duplication, leading to apoptosis.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
2-Amino-5-bromo-4-pyrimidinol: A Privileged Fragment for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast chemical space of potential inhibitors, small, versatile fragments that can be elaborated into lead compounds are of significant interest. 2-Amino-5-bromo-4-pyrimidinol has emerged as a promising scaffold, combining key structural features that make it an attractive starting point for the development of novel kinase inhibitors. This technical guide provides a comprehensive overview of this fragment, including its synthesis, structure-activity relationships (SAR), and the kinases it can potentially target, supported by detailed experimental protocols and visual diagrams to facilitate its application in drug discovery programs.
Core Rationale: The Pharmacophoric Advantage
The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor design. The 2-amino group is crucial for forming one or more hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The pyrimidinol core itself offers a rigid scaffold for the presentation of substituents into various pockets of the ATP-binding site.
The strategic placement of a bromine atom at the 5-position provides a versatile handle for synthetic diversification. This position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Fragment and Derivatives
A plausible and common method for the synthesis of this compound involves the bromination of the parent 2-amino-4-pyrimidinol. The following protocol is a generalized procedure based on established methods for similar heterocyclic systems.
General Synthesis Protocol: Bromination of 2-Amino-4-pyrimidinol
Objective: To synthesize this compound via electrophilic bromination of 2-amino-4-pyrimidinol.
Materials:
-
2-amino-4-pyrimidinol
-
N-Bromosuccinimide (NBS) or Bromine (Br2)
-
Acetonitrile or Dichloromethane
-
Inorganic base (e.g., sodium carbonate, if using Br2)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve 2-amino-4-pyrimidinol (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution. If using bromine, it is typically added dropwise as a solution in the reaction solvent, often in the presence of an inorganic base to scavenge the HBr byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product is then purified. This may involve washing with water, followed by filtration to collect the solid product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related 2-aminopyrimidine and 2-aminopyridine kinase inhibitors.
Table 1: Comparative Inhibitory Activity of Related Aminopyrimidine and Aminopyridine Derivatives
| Compound ID | Core Scaffold | R Group at 5-position | Target Kinase | IC50 (nM) |
| 1a | 2-Aminopyridine | -H | ALK | 40 |
| 1b | 2-Aminopyridine | -C(O)CH₃ | ALK | >1000 |
| 2 | 2-Aminopyrimidine | Aryl group | CDK2 | 150 |
| 3 | 2-Aminopyrimidine | Substituted Phenyl | p38α | 50 |
| 4 | 2,5-diamino-4-pyrimidinol derivative | Varied anilino groups | CSF1R/DAPK1 | (varied) |
Data is illustrative and compiled from various sources on related scaffolds to highlight general SAR principles.
From this and other related data, several key SAR principles can be inferred for derivatives of this compound:
-
2-Amino Group: Modification of the 2-amino group, such as acylation or alkylation, generally leads to a significant decrease in inhibitory activity. This underscores the critical role of the unsubstituted amine in forming hydrogen bonds with the kinase hinge.
-
5-Position: This position is a key vector for introducing diversity. The introduction of various aryl, heteroaryl, or alkyl groups through cross-coupling reactions at the 5-bromo position can significantly modulate potency and selectivity. The nature and size of the substituent at this position will influence interactions with the solvent-exposed region of the ATP-binding site.
-
4-Hydroxyl Group: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding site. It may also influence the solubility and metabolic stability of the compound.
Potential Kinase Targets and Signaling Pathways
Derivatives of the 2-aminopyrimidine scaffold have been shown to inhibit a wide range of kinases. Based on the activity of related compounds, inhibitors derived from this compound could potentially target several important kinase families.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The 2-aminopyrimidine core is a common feature in many CDK inhibitors.
-
Polo-like Kinases (PLKs): PLK4, a master regulator of centriole duplication, is a target for cancer therapy.[1] Derivatives of the structurally similar 2-amino-5-bromo-4-methylpyridine have shown activity against PLK4.[1]
-
Receptor Tyrosine Kinases (RTKs): Kinases such as EGFR, VEGFR, and PDGFR are often dysregulated in cancer and are major targets for inhibitor development. The 2-aminopyrimidine scaffold is present in inhibitors of these kinases.
-
Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R): Dual inhibitors of these kinases have been developed from 2,5-diamino-4-pyrimidinol derivatives for potential anticancer applications.[2][3]
Below is a generalized diagram of a typical kinase signaling pathway that can be targeted by inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Protocols for Inhibitor Evaluation
The following are standard, representative protocols for assessing the inhibitory activity of compounds derived from the this compound fragment.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Fragment-Based Drug Discovery (FBDD) Workflow
The this compound core is ideally suited for a fragment-based drug discovery approach. The following diagram illustrates a typical FBDD workflow.
Caption: Fragment-Based Drug Discovery (FBDD) Workflow.
Conclusion
This compound represents a high-potential fragment for the development of novel kinase inhibitors. Its inherent ability to interact with the conserved kinase hinge region, combined with a synthetically tractable handle for diversification, makes it an attractive starting point for medicinal chemistry campaigns. While direct and extensive data on this specific core is emerging, the wealth of information on related 2-aminopyrimidine and 2-aminopyridine scaffolds provides a strong rationale and a clear roadmap for its exploration. By leveraging the principles of fragment-based drug discovery and established synthetic and screening methodologies, researchers can effectively utilize this promising fragment to generate the next generation of targeted kinase inhibitors.
References
Discovery and history of 2-Amino-5-bromo-4-pyrimidinol
An In-depth Technical Guide to 2-Amino-5-bromo-4-pyrimidinol
This guide provides a detailed overview of the chemical compound this compound, focusing on its discovery, history, and synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes through diagrams.
Introduction
This compound is a brominated derivative of aminopyrimidinol. While specific details regarding its initial discovery and the historical timeline of its development are not extensively documented in readily available scientific literature, its structural similarity to other pyrimidine derivatives suggests its potential utility as a building block in medicinal chemistry and organic synthesis. Pyrimidine scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of this data is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 61937-71-1 | [1] |
| Chemical Formula | C₄H₄BrN₃O | [2] |
| Molecular Weight | 190.00 g/mol | [2] |
| Exact Mass | 188.95377 g/mol | [2] |
Synthesis
While the seminal publication detailing the first synthesis of this compound could not be definitively identified through extensive searches of scientific databases and patent literature, a plausible synthetic pathway can be inferred from established methods for the bromination of aminopyrimidinols. The most common and direct approach involves the electrophilic bromination of a 2-amino-4-pyrimidinol precursor.
General Synthetic Protocol: Bromination of 2-Amino-4-pyrimidinol
A likely synthetic route to this compound involves the direct bromination of 2-amino-4-pyrimidinol. This reaction typically utilizes a brominating agent in a suitable solvent.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Dissolution: 2-Amino-4-pyrimidinol is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel.
-
Addition of Brominating Agent: A brominating agent, for instance, N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, is added portion-wise to the solution while maintaining a specific reaction temperature, often at or below room temperature, to control the reaction's exothermicity and selectivity.
-
Reaction: The reaction mixture is stirred for a designated period until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is typically poured into cold water or an ice bath to precipitate the product. The solid is then collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent to remove impurities and then purified, commonly by recrystallization from a solvent such as ethanol or an ethanol/water mixture, to yield pure this compound.
Spectral Data
Various chemical suppliers have made spectral data for this compound available. This data is crucial for the structural confirmation of the compound.
| Data Type | Key Features | Source |
| ¹H NMR | Signals corresponding to the amino and pyrimidine ring protons. | [3] |
| Mass Spec | A molecular ion peak consistent with the calculated molecular weight. | [3] |
| IR | Absorption bands characteristic of N-H and C=O functional groups. | [3] |
Potential Applications and Future Directions
Given the prevalence of the pyrimidine core in pharmaceuticals, this compound holds potential as a valuable intermediate in the synthesis of novel therapeutic agents. The presence of amino, bromo, and hydroxyl functional groups provides multiple reaction sites for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening. Future research could focus on exploring its utility in the development of kinase inhibitors, antiviral agents, or other biologically active molecules.
Conclusion
While the specific historical details of the discovery of this compound remain elusive in the public domain, its chemical properties and a plausible synthetic route can be established based on existing chemical knowledge. The availability of its spectral data from commercial sources provides a basis for its identification and use in further research. This guide has synthesized the available information to provide a foundational understanding of this compound for the scientific community. Further investigation into historical chemical literature and patents may yet uncover the original research that brought this molecule to light.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals.[1] This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 2-Amino-5-bromo-4-pyrimidinol with various arylboronic acids. The resulting 2-amino-5-aryl-4-pyrimidinol scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][3]
The pyrimidine core is a privileged scaffold in drug discovery due to its ability to mimic purines and interact with various biological targets through hydrogen bonding.[4] The introduction of an aryl group at the 5-position of the 2-amino-4-pyrimidinol ring system via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing potency and selectivity against therapeutic targets.[5]
Application in Drug Discovery: Kinase Inhibition
Derivatives of 2-amino-5-aryl-4-pyrimidinol are promising candidates for the development of protein kinase inhibitors. Kinases are key enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6] Consequently, kinase inhibitors have become a major class of oncology drugs.
Pyrimidine-based molecules have been successfully developed as inhibitors for various kinases, including:
-
Tyrosine Kinases (TKs): These enzymes are critical components of signaling pathways that control cell proliferation and survival.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[6]
The 2-amino-5-aryl-4-pyrimidinol scaffold can be designed to target the ATP-binding site of these kinases, with the aryl moiety introduced via Suzuki coupling exploring different pockets within the active site to enhance potency and selectivity.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide (Analog) | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | 85 | [7] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | 92 | [7] |
| 3 | 5-bromo-2-chloropyrimidine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 80 | 2 | 88 | [4] |
| 4 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 74 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from methods used for structurally similar aminopyrimidine and aminopyridine derivatives.[5][7] Optimization of the catalyst, base, solvent, and temperature may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-120 °C. The reaction can be heated conventionally using an oil bath or with microwave irradiation for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 2-amino-5-aryl-4-pyrimidinol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Simplified Kinase Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals.[1] The functionalization of the pyrimidine core through carbon-carbon and carbon-nitrogen bond formation is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 2-Amino-5-bromo-4-pyrimidinol is a valuable building block, offering multiple reaction sites for diversification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a versatile handle for the introduction of a wide range of substituents.
These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The methodologies described are based on established procedures for structurally related compounds and are intended to serve as a starting point for reaction optimization. The presence of the amino and hydroxyl groups on the pyrimidine ring may influence the reactivity of the substrate, and therefore, careful selection of catalysts, ligands, and reaction conditions is crucial for successful outcomes.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. This data is intended to provide a comparative overview to guide the selection of reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Various Bromo-Heterocycles with Arylboronic Acids
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4 | 5-Bromo-2-chloropyrimidine | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 89 |
Table 2: Buchwald-Hartwig Amination of Various Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 3 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 82 |
| 4 | 5-Bromopyrimidine | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
Table 3: Sonogashira Coupling of Various Bromo-Heterocycles with Terminal Alkynes
| Entry | Bromo-Heterocycle | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 88 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 16 | 82 |
| 3 | 5-Bromopyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 91 |
| 4 | 5-Bromopyrimidine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N/THF | THF | RT | 24 | 85 |
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates and desired scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-amino-5-aryl-4-pyrimidinol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the synthesis of 2-amino-5-(amino)-4-pyrimidinol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[3]
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of 2-amino-5-alkynyl-4-pyrimidinol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, DIPA, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyrimidinol derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to C-C and C-N coupled products, which are of significant interest in drug discovery and development. The provided protocols, based on analogous systems, serve as a robust starting point for the synthesis of novel compounds based on the 2-amino-4-pyrimidinol scaffold. Researchers should consider that optimization of reaction conditions, including catalyst, ligand, base, and solvent, will likely be necessary to achieve optimal yields and purity for specific substrates.
References
Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-aryl-4-pyrimidinol derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic procedures outlined herein are primarily based on the versatile and efficient Biginelli three-component reaction.
Application Notes
The 2-amino-5-aryl-4-pyrimidinol scaffold is a privileged structure in drug discovery. The presence of the amino group at the 2-position, a hydroxyl group at the 4-position, and a variable aryl group at the 5-position allows for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Key Biological Activities:
-
Anticancer: Many derivatives have shown potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tie-2 kinase, and Thymidylate Synthase.
-
Anti-inflammatory: Certain derivatives have been found to inhibit the production of pro-inflammatory mediators like Interleukin-6 (IL-6) and Nitric Oxide (NO), suggesting their potential in treating inflammatory diseases.
-
Antimicrobial: The pyrimidine core is a common feature in many antimicrobial agents, and derivatives of this scaffold have demonstrated activity against various bacterial strains.[1]
The synthetic accessibility of these compounds through multicomponent reactions makes them particularly attractive for the generation of chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 2-amino-5-aryl-4-pyrimidinol and related derivatives, along with their reported biological activities.
Table 1: Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives via Biginelli-type Reaction
| Entry | Aryl Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TMSCl | Acetonitrile | 4 | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | H3BO3 | Acetonitrile | 5 | 92 | [2] |
| 3 | 4-Methoxybenzaldehyde | H2C2O4 | Acetonitrile | 3.5 | 95 | [2] |
| 4 | 4-Nitrobenzaldehyde | TMSCl | Acetonitrile | 4.5 | 88 | [2] |
| 5 | 2-Chlorobenzaldehyde | CAN | Methanol | 3 | 80-90 | [3] |
| 6 | Benzaldehyde | NaHCO3 | Ethanol | 0.17 (MW) | 70 | [4][5] |
| 7 | 4-Methylbenzaldehyde | TMSCl | Acetonitrile | 4 | 90 | [2] |
Note: Yields are for the isolated product after purification.
Table 2: Biological Activity of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives and Analogs
| Compound | Target/Cell Line | IC50 (µM) | Biological Activity | Reference |
| 1 | A549 (Lung Carcinoma) | 5.988 ± 0.12 | Anticancer | [6] |
| 2 | PC-3 (Prostate Cancer) | 66.6 ± 3.6 | Anticancer | [7] |
| 3 | HCT-116 (Colon Cancer) | 58.2 ± 5.1 | Anticancer | [7] |
| 4 | MCF-7 (Breast Cancer) | 39.0 | Anticancer | [6] |
| 5 | MDA-MB-231 (Breast Cancer) | 35.1 | Anticancer | [6] |
| 6 | VEGFR-2 | - | Anti-angiogenic | [8] |
| 7 | Tie-2 | - | Anti-angiogenic | [8] |
| 8 | Thymidylate Synthase | - | Anticancer | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives
This protocol is based on the Biginelli reaction, a one-pot cyclocondensation of an aromatic aldehyde, a β-ketoester (or equivalent), and a urea or guanidine derivative.[10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
Sodium ethoxide (2.0 mmol)
-
Ethanol (20 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide (2.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and guanidine hydrochloride (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add 20 mL of water and acidify to pH 5-6 with 1 M HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives
Microwave irradiation can significantly reduce reaction times and improve yields.[4][5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Guanidine hydrochloride (2.0 mmol)
-
Sodium bicarbonate (4.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), guanidine hydrochloride (2.0 mmol), and sodium bicarbonate (4.0 mmol) in ethanol (5 mL).
-
Seal the vessel and irradiate in a microwave reactor at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol.[4]
-
Characterize the purified product using appropriate spectroscopic techniques.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2-amino-5-aryl-4-pyrimidinol derivatives.
Signaling Pathway: VEGFR2 Inhibition
Caption: Inhibition of the VEGFR2 signaling pathway by 2-amino-5-aryl-4-pyrimidinol derivatives.
Signaling Pathway: Tie-2 Inhibition
Caption: Inhibition of the Tie-2 signaling pathway, impacting vascular stability and cell survival.
Signaling Pathway: Thymidylate Synthase Inhibition
Caption: Inhibition of Thymidylate Synthase, a critical enzyme in DNA synthesis.
Signaling Pathway: IL-6 and NO Production Inhibition
Caption: Inhibition of pro-inflammatory IL-6 and NO production in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inflammation-Induced IL-6 Functions as a Natural Brake on Macrophages and Limits GN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-5-bromo-4-pyrimidinol, a key intermediate in the synthesis of various biologically active molecules.
The substrate, this compound, exists in tautomeric equilibrium with its 2-amino-5-bromo-pyrimidin-4(1H)-one form. This tautomerism, along with the presence of both an amino and a hydroxyl/amide functional group, presents unique challenges and considerations for the successful application of the Buchwald-Hartwig amination. These notes will address these challenges and provide recommended starting conditions and optimization strategies.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired 2,5-diamino-4-pyrimidinol product and regenerate the Pd(0) catalyst.[3][4] The judicious selection of the catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.
Key Challenges and Considerations
-
Tautomerism: this compound exists as a mixture of the pyrimidinol and pyrimidin-4(1H)-one tautomers. The pyrimidinone tautomer is generally the major form. The N-H proton of the pyrimidinone is acidic and can react with the strong bases typically used in Buchwald-Hartwig aminations. This can affect the stoichiometry of the base required and potentially influence the electronic properties of the substrate.
-
Functional Group Compatibility: The presence of the free amino group and the hydroxyl/amide functionality can lead to side reactions. The amino group can potentially coordinate to the palladium center, inhibiting catalysis. The acidic N-H of the pyrimidinone or the O-H of the pyrimidinol can be deprotonated by the base. While the Buchwald-Hartwig reaction is known to tolerate acidic protons with the appropriate choice of base (e.g., LiHMDS), careful optimization is required.[3]
-
Catalyst and Ligand Selection: The choice of ligand is crucial for promoting the desired C-N bond formation while avoiding side reactions such as dehalogenation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are often effective for challenging heteroaromatic substrates.[2][5]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used. For substrates with acidic protons, weaker bases or specialized bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary to avoid deprotonation-related side reactions.[3]
Recommended Reaction Components
The selection of the appropriate catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination of this compound. The following table summarizes recommended starting components based on literature precedents for similar heteroaromatic systems.
| Component | Recommended Reagents | Typical Loading/Concentration | Rationale/Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. |
| Ligand | Xantphos, XPhos, RuPhos, BrettPhos | 1.1-1.5 equivalents relative to Pd | Bulky, electron-rich biaryl phosphine ligands are often effective for heteroaromatic substrates. Xantphos is a good starting point for many cross-coupling reactions. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu, KOtBu, LiHMDS | 1.5-2.5 equivalents | Cs₂CO₃ and K₃PO₄ are milder bases that can be effective. NaOtBu and KOtBu are stronger but may lead to side reactions. LiHMDS is a strong, non-nucleophilic base that can tolerate acidic protons. |
| Solvent | Toluene, Dioxane, THF, DMF | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used and generally provide good results. |
| Amine | Primary and secondary alkyl- and aryl-amines | 1.1-1.5 equivalents | The nature of the amine will influence the optimal reaction conditions. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4.4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the palladium precursor, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1.
-
Seal the vessel tightly and place it in a preheated oil bath or microwave reactor.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation
The following table provides representative, hypothetical data for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar substrates. Actual yields may vary and require optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4.4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 8 | 82 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | KOtBu (1.5) | Toluene | 100 | 16 | 68 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 80 | 24 | 65 |
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-5-bromo-4-pyrimidinol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of the exocyclic amino group of 2-Amino-5-bromo-4-pyrimidinol. This pyrimidine scaffold is a valuable starting material for the synthesis of novel compounds in medicinal chemistry and drug discovery. The following sections detail procedures for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination), including representative data and characterization methods. These reactions enable the generation of diverse chemical libraries for screening and lead optimization.
Introduction and General Considerations
This compound is a heterocyclic building block featuring multiple reactive sites. The primary focus of these protocols is the derivatization of the C2-amino group, which typically acts as the most nucleophilic site for reactions such as acylation and sulfonylation.
However, researchers should be aware of the tautomeric nature of the 4-pyrimidinol ring, which exists in equilibrium with its 3H-pyrimidin-4-one form. This can lead to potential side reactions, such as O-acylation or O-sulfonylation at the C4-hydroxyl/carbonyl group, particularly under certain reaction conditions.[1] The protocols outlined below are optimized to favor derivatization at the C2-amino position. Reaction progress should always be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure selectivity.
Experimental Workflows and Reaction Schemes
The general workflow for the derivatization of this compound is depicted below. It involves the reaction of the starting material with a suitable electrophile, followed by work-up, purification, and characterization of the final product.
Caption: General workflow for the derivatization of this compound.
N-Acylation Reaction Scheme
N-acylation is a common method for installing amide functionalities. The reaction typically proceeds by treating the aminopyrimidine with an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Caption: N-Acylation of the C2-amino group.
N-Sulfonylation Reaction Scheme
Sulfonamides are important functional groups in medicinal chemistry. They are readily synthesized by reacting the aminopyrimidine with a sulfonyl chloride in a suitable solvent, often using pyridine as both the base and solvent.[2]
Caption: N-Sulfonylation to form a sulfonamide linkage.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and sulfonyl chlorides are corrosive and react with moisture; handle with care.
Protocol 1: General Procedure for N-Acylation
This protocol describes the acylation using an acyl chloride. A similar procedure can be followed using a carboxylic anhydride, which may require heating.[3]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine or TEA (2.0-3.0 eq) to the suspension and stir for 10 minutes.
-
Add the acyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: General Procedure for N-Sulfonylation
This protocol is adapted from standard procedures for the synthesis of sulfonamides from amino-heterocycles.[2]
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
Hydrochloric acid (1 M HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise over 20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If no solid forms, acidify the mixture with 1 M HCl to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol or an appropriate solvent system to yield the pure sulfonamide.
Protocol 3: General Procedure for N-Alkylation via Reductive Amination
This method is suitable for synthesizing N-mono-substituted derivatives from aldehydes.[4]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.2 eq)
-
Formic Acid (as solvent and reducing agent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.2 eq), and formic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution by the careful addition of a base, such as sodium carbonate or sodium hydroxide, until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and dry it thoroughly.
-
Purify the product by recrystallization or column chromatography.
Representative Data (Illustrative)
The following tables summarize expected outcomes for the derivatization of this compound. Yields and purity are illustrative and will vary based on reaction scale and purification efficiency.
Table 1: N-Acylation Derivatives
| R-Group (in R-COCl) | Derivative Name | Expected Yield (%) | Purity (by HPLC, %) |
| Methyl | N-(5-bromo-4-hydroxy-pyrimidin-2-yl)acetamide | 75 - 85 | >95 |
| Phenyl | N-(5-bromo-4-hydroxy-pyrimidin-2-yl)benzamide | 70 - 80 | >95 |
| 4-Chlorophenyl | N-(5-bromo-4-hydroxy-pyrimidin-2-yl)-4-chlorobenzamide | 65 - 75 | >95 |
Table 2: N-Sulfonylation Derivatives
| R-Group (in R-SO₂Cl) | Derivative Name | Expected Yield (%) | Purity (by HPLC, %) |
| p-Tolyl | N-(5-bromo-4-hydroxy-pyrimidin-2-yl)-4-methylbenzenesulfonamide | 60 - 75 | >95 |
| Methyl | N-(5-bromo-4-hydroxy-pyrimidin-2-yl)methanesulfonamide | 55 - 70 | >95 |
| 4-Nitrophenyl | N-(5-bromo-4-hydroxy-pyrimidin-2-yl)-4-nitrobenzenesulfonamide | 65 - 80 | >95 |
Table 3: N-Alkylation Derivatives
| Aldehyde Used | Derivative Name | Expected Yield (%) | Purity (by HPLC, %) |
| Benzaldehyde | 2-(Benzylamino)-5-bromo-pyrimidin-4-ol | 50 - 65 | >95 |
| 4-Methoxybenzaldehyde | 5-Bromo-2-((4-methoxybenzyl)amino)pyrimidin-4-ol | 55 - 70 | >95 |
Characterization
The identity and purity of all synthesized derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Successful N-derivatization is typically confirmed by the appearance of signals corresponding to the new R-group and a downfield shift or disappearance of the -NH₂ proton signal, replaced by a single -NH proton signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For example, N-acylation will introduce a characteristic amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. N-sulfonylation will introduce S=O stretching bands.
References
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-4-pyrimidinol Utilizing an Orthogonal Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2-Amino-5-bromo-4-pyrimidinol, a key intermediate in medicinal chemistry. The synthesis of this molecule is often complicated by the presence of two reactive functional groups: a primary amino group and a hydroxyl group. To achieve regioselective bromination at the C-5 position, an orthogonal protecting group strategy is essential. This guide outlines a robust four-step synthetic route commencing with the commercially available 2-amino-4-hydroxypyrimidine. The strategy involves the sequential protection of the amino and hydroxyl groups using tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups, respectively. This is followed by selective bromination and subsequent deprotection to yield the target molecule. Alternative direct bromination methods are also discussed. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate successful synthesis.
Introduction
This compound is a valuable building block in the development of novel therapeutics due to the versatile reactivity of its functional groups. The pyrimidine core is a common scaffold in a wide range of biologically active compounds. The presence of both an amino and a hydroxyl group on the pyrimidine ring necessitates a carefully designed synthetic strategy to avoid unwanted side reactions during functionalization, such as bromination. An orthogonal protecting group strategy allows for the selective masking and demasking of these functional groups, ensuring precise chemical transformations.[1] The acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the hydroxyl function form a well-established orthogonal pair, providing a reliable method for this synthesis.[1]
Orthogonal Protecting Group Strategy
The proposed synthetic pathway for this compound is a four-step process:
-
N-Boc Protection: The primary amino group of 2-amino-4-hydroxypyrimidine is selectively protected using di-tert-butyl dicarbonate (Boc)₂O.
-
O-TBDMS Protection: The hydroxyl group of the N-Boc protected intermediate is subsequently protected with tert-butyldimethylsilyl chloride (TBDMSCl).
-
Bromination: The doubly protected pyrimidine undergoes regioselective bromination at the C-5 position using N-bromosuccinimide (NBS).
-
Deprotection: The Boc and TBDMS groups are sequentially or concurrently removed to yield the final product, this compound.
This strategy is illustrated in the following workflow diagram.
Caption: Orthogonal protecting group strategy for the synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of tert-butyl (4-hydroxy-pyrimidin-2-yl)carbamate (N-Boc Protection)
Protocol:
-
To a suspension of 2-amino-4-hydroxypyrimidine (1.0 eq) in a 9:1 mixture of water and acetone (to a concentration of 0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 8-12 minutes.[2]
-
Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Eq. | Solvent | Time (min) | Temperature (°C) | Typical Yield (%) |
| 2-Amino-4-hydroxypyrimidine | 1.0 | Water:Acetone (9.5:0.5) | 8-12 | Room Temp. | 90-95 |
| (Boc)₂O | 1.2 |
Step 2: Synthesis of tert-butyl (4-(tert-butyldimethylsilyloxy)pyrimidin-2-yl)carbamate (O-TBDMS Protection)
Protocol:
-
Dissolve the N-Boc protected pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Quantitative Data:
| Reagent | Molar Eq. | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| N-Boc-2-amino-4-hydroxypyrimidine | 1.0 | DMF | 12-16 | 0 to RT | 85-95 |
| TBDMSCl | 1.5 | ||||
| Imidazole | 2.5 |
Step 3: Synthesis of tert-butyl (5-bromo-4-(tert-butyldimethylsilyloxy)pyrimidin-2-yl)carbamate (Bromination)
Protocol:
-
Dissolve the doubly protected pyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to a concentration of 0.2 M.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Eq. | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| N-Boc-2-amino-O-TBDMS-4-pyrimidinol | 1.0 | CH₂Cl₂ or CH₃CN | 2-4 | Room Temp. | 80-90 |
| N-Bromosuccinimide (NBS) | 1.1 |
Step 4: Synthesis of this compound (Deprotection)
An orthogonal deprotection sequence is employed to remove both the Boc and TBDMS groups.
Protocol for Selective Boc Deprotection followed by TBDMS Deprotection:
-
Boc Deprotection: Dissolve the brominated intermediate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) and stir at room temperature for 1-2 hours.[6] Alternatively, a saturated solution of HCl in ethyl acetate can be used.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
TBDMS Deprotection: Dissolve the residue in tetrahydrofuran (THF) and treat with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature for 1-2 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data for Sequential Deprotection:
| Step | Reagent | Molar Eq. | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| Boc Deprotection | TFA | - | CH₂Cl₂ | 1-2 | Room Temp. | 90-98 |
| TBDMS Deprotection | TBAF | 1.1 | THF | 1-2 | Room Temp. | 85-95 |
Alternative Strategy: Direct Bromination
A direct bromination of 2-amino-4-hydroxypyrimidine is a potential alternative, though it may lead to a mixture of products and lower yields due to the competing reactivity of the amino and hydroxyl groups and the pyrimidine ring.
Caption: A potential one-step direct bromination approach.
Protocol for Direct Bromination:
-
Suspend 2-amino-4-hydroxypyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and stir the mixture at room temperature.
-
Monitor the reaction closely by TLC for the formation of the desired product and any byproducts.
-
Work-up and purify as described in the bromination step of the protecting group strategy.
Note: This method may require significant optimization to achieve acceptable selectivity and yield.
Conclusion
The orthogonal protecting group strategy employing Boc and TBDMS groups provides a reliable and high-yielding pathway for the synthesis of this compound. This approach allows for the selective protection of the reactive amino and hydroxyl functionalities, enabling clean and regioselective bromination at the C-5 position. The detailed protocols and quantitative data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to successfully synthesize this important intermediate. While direct bromination presents a shorter route, it may be less efficient and require extensive optimization.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling with 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of complex molecules and functionalized heterocyclic scaffolds. The pyrimidine core is a privileged structure in numerous therapeutic agents, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the biological activity of the resulting compounds.[3]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-5-bromo-4-pyrimidinol with terminal alkynes. The presence of multiple functional groups on the pyrimidine ring, including an amino and a hydroxyl group, presents unique challenges and opportunities for this transformation.
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of a base. The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Reaction Conditions for Sonogashira Coupling of Bromopyrimidine Derivatives
The following table summarizes various reaction conditions for the Sonogashira coupling of bromopyrimidine and bromopyridine derivatives, providing a comparative overview for the optimization of the reaction with this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 5-Bromo-2,4-diaminopyrimidine | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂ (2) | CuI (1.7) | - | Et₃N | THF | 60 | 20 | 90 | [4] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | DMF | 80 | - | - | [5] |
| 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | RT | 3-4 | 82-92 | [3] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | - | Et₃N or DIPEA | THF or DMF | RT - 50 | - | - | [6] |
| 4-Bromo-3,5-dimethylisoxazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-Free) | - | TMP | DMSO | RT | 18 | 61 (conversion) | [7] |
Experimental Protocols
The presence of the 4-hydroxyl group on the pyrimidine ring may influence the course of the Sonogashira reaction. It can potentially be deprotonated by the base, leading to solubility issues or side reactions. Therefore, two potential protocols are presented: a direct coupling and a coupling with a protected hydroxyl group.
Protocol 1: Direct Sonogashira Coupling of this compound (Unprotected Hydroxyl Group)
This protocol is based on the successful copper-free Sonogashira couplings of aryl bromides bearing unprotected hydroxyl groups.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a magnetic stir bar.
-
Add anhydrous, degassed DMSO via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 18-24 hours. For less reactive alkynes, the temperature may be cautiously increased to 60 °C.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of O-Protected this compound
This protocol involves the protection of the hydroxyl group as a methoxy ether, based on the successful coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.[6][8]
Part A: O-Methylation of this compound
(A standard methylation procedure should be followed, for example, using methyl iodide and a suitable base like potassium carbonate in a polar aprotic solvent like DMF.)
Part B: Sonogashira Coupling of 2-Amino-5-bromo-4-methoxypyrimidine
Materials:
-
2-Amino-5-bromo-4-methoxypyrimidine (from Part A)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromo-4-methoxypyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and a magnetic stir bar.
-
Add anhydrous, degassed THF or DMF via syringe.
-
Add triethylamine (2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Part C: Demethylation (if required)
(If the final product requires a free hydroxyl group, a standard demethylation procedure, for example, using boron tribromide (BBr₃), can be employed.)
Mandatory Visualizations
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a representative protocol for the large-scale synthesis of 2-Amino-5-bromo-4-pyrimidinol, a key heterocyclic building block in medicinal chemistry. This intermediate is valuable for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy. The provided protocol is a scalable, two-step process involving the synthesis of the precursor 2-Amino-4-pyrimidinol followed by regioselective bromination. This document outlines the detailed experimental procedures, safety precautions, and methods for purification and characterization. Additionally, the role of this scaffold in drug discovery is discussed, with a focus on its application in the development of novel therapeutics.
Introduction
Pyrimidine derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide array of biological activities including antiviral, antibacterial, and anticancer properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound, in particular, serves as a versatile intermediate. The presence of an amino group, a hydroxyl group (in its tautomeric form, pyrimidinone), and a reactive bromine atom provides multiple points for chemical modification. The bromine atom is especially useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery.
This compound and its derivatives are of significant interest as scaffolds for the development of kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By acting as an ATP-competitive inhibitor, derivatives of this compound can be designed to selectively target the ATP-binding pocket of specific kinases, thereby modulating cellular processes like proliferation, differentiation, and apoptosis.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-pyrimidinol (Precursor)
This protocol describes the synthesis of the starting material, 2-Amino-4-pyrimidinol, from guanidine and ethyl cyanoacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Guanidine Hydrochloride | 95.53 | 1000 g | 10.47 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 3.5 L | ~10.47 |
| Ethyl Cyanoacetate | 113.12 | 1185 g | 10.47 |
| Ethanol | 46.07 | As needed | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3.5 L of 21% sodium ethoxide in ethanol.
-
Addition of Guanidine: To the stirred solution, add 1000 g (10.47 mol) of guanidine hydrochloride in portions. A thick white slurry will form.
-
Addition of Ethyl Cyanoacetate: Heat the mixture to a gentle reflux. Add 1185 g (10.47 mol) of ethyl cyanoacetate dropwise over 2-3 hours, maintaining a steady reflux.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 6-8 hours. The slurry will gradually become thinner.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add glacial acetic acid to neutralize the mixture to a pH of approximately 7. A precipitate will form.
-
Isolation: Cool the mixture to 0-5 °C in an ice bath for at least 2 hours to ensure complete precipitation. Filter the solid product using a large Büchner funnel and wash the filter cake with cold ethanol (2 x 500 mL) and then with deionized water (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Outcome:
| Parameter | Value |
| Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
Part 2: Large-Scale Synthesis of this compound
This protocol details the regioselective bromination of 2-Amino-4-pyrimidinol using N-Bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-pyrimidinol | 111.10 | 1000 g | 9.00 |
| N-Bromosuccinimide (NBS) | 177.98 | 1691 g | 9.50 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8 L | - |
| Deionized Water | 18.02 | As needed | - |
| Acetonitrile | 41.05 | As needed | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer and a thermometer, dissolve 1000 g (9.00 mol) of 2-Amino-4-pyrimidinol in 8 L of DMF.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Addition of NBS: Once the desired temperature is reached, add 1691 g (9.50 mol) of N-Bromosuccinimide in small portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into 20 L of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Stir the suspension for 1-2 hours in the cold, then filter the solid product. Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove DMF and succinimide.
-
Acetonitrile Wash: Further purify the crude product by suspending it in 5 L of acetonitrile, stirring for 1 hour at room temperature, and then filtering. This step helps to remove any remaining organic impurities.
-
Drying: Dry the final product in a vacuum oven at 70-80 °C to a constant weight.
Expected Outcome:
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Pale yellow to light brown powder |
| Purity (HPLC) | >99% |
| Melting Point | 284-285 °C |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Guanidine hydrochloride is harmful if swallowed.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a valuable scaffold for the synthesis of potent and selective kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing larger substituents via cross-coupling reactions. These substituents can be tailored to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
Derivatives of this and similar pyrimidine scaffolds have been investigated as inhibitors for a variety of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs), which are critical regulators of the cell cycle.[1] Overexpression or mutation of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.
Visualization of Experimental Workflow and Signaling Pathway
References
Application Note: Purification of 2-Amino-5-bromo-4-pyrimidinol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the purification of 2-Amino-5-bromo-4-pyrimidinol, a heterocyclic compound of interest in medicinal chemistry and drug development. High purity of such intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a robust and cost-effective method for purifying crystalline organic solids.[1][2] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain in the solution (mother liquor).[1][4] This application note details the necessary steps for solvent selection, the recrystallization procedure, and troubleshooting common issues.
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Many organic solvents are flammable and should never be heated over an open flame; use a hot plate or a steam bath.[6][7] Be aware that hot glassware looks identical to cold glassware; handle with appropriate thermal grips.[5]
Materials and Equipment
-
Crude this compound
-
Solvent Candidates for Screening:
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars and boiling chips[6]
-
Graduated cylinders
-
Spatula and glass stirring rods
-
Apparatus for hot gravity filtration (short-stem funnel, fluted filter paper)[7]
-
Apparatus for vacuum filtration (Büchner funnel, filter flask, vacuum tubing, and source)[2]
-
Ice bath
-
Drying oven or vacuum desiccator
-
Experimental Protocols
Part A: Solvent Selection and Screening
The success of recrystallization is critically dependent on the choice of solvent.[1] An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.[3] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[1]
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., 0.5 mL) dropwise at room temperature and swirl.[7] Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[10]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath.[7] Add small increments of the solvent until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.[4]
-
Evaluate the outcome: An ideal solvent will yield a large quantity of crystals upon cooling. If no crystals form, the compound may be too soluble, or the solution is not saturated.[11] If the compound "oils out" (forms a liquid layer instead of solid crystals), a different solvent or a solvent mixture should be tested.[11]
Part B: Detailed Recrystallization Procedure (Single-Solvent)
This protocol assumes a suitable single solvent has been identified in Part A.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.[12] Continue adding the hot solvent just until all of the solid has dissolved; using a large excess of solvent will reduce the final yield.[13][14]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution, they must be removed by hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated short-stem funnel and fluted filter paper.[7] Add a small excess of hot solvent (~5-10% of the total volume) to the solution before filtering to ensure the product remains dissolved.[7] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[15] Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[1] Rapid cooling can trap impurities.[15]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[4][7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2] Transfer the crystalline slurry into the funnel and apply the vacuum.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[13] Using too much wash solvent or solvent that is not cold will dissolve some of the product, leading to a lower yield.[14]
-
Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help dry them.[1] Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator.
Data Presentation
Quantitative assessment of a recrystallization's success involves measuring the recovery yield and the purity of the final product. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis (a pure compound exhibits a sharp, narrow melting point range).
Table 1: Illustrative Recrystallization Data for this compound. (Note: The following data are hypothetical and for illustrative purposes only.)
| Solvent System | Crude Purity (by HPLC, %) | Purified Purity (by HPLC, %) | Recovery Yield (%) | Observations |
| 70% Ethanol / 30% Water | 94.5% | 99.8% | 85% | Well-formed, off-white needles. |
| Acetonitrile | 94.5% | 99.6% | 78% | Small, white crystalline powder. |
| Isopropanol | 94.5% | 98.9% | 81% | Slower crystallization, larger plates. |
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[11] - The solution is supersaturated.[14] | - Boil off some of the solvent to concentrate the solution and cool again.[16] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[1][14] |
| Product "oils out" | - The boiling point of the solvent is higher than the melting point of the solute. - The compound is significantly impure.[11] | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] - Try a different solvent or a mixed solvent system. |
| Very low recovery yield | - Too much solvent was used.[16] - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not ice-cold.[14] - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor (filtrate) and cool again to recover a second crop of crystals.[7] - Ensure the funnel is pre-heated and a slight excess of solvent is used before hot filtration. - Always use a minimal amount of ice-cold solvent for washing.[13] |
| Crystallization is too rapid | - The solution is too concentrated. - Cooling is too fast.[16] | - Re-heat to dissolve the solid, add a small amount of extra solvent (1-2 mL), and allow to cool more slowly.[16] Insulate the flask to slow the cooling rate. |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of a solid by recrystallization.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. Recrystallization [wiredchemist.com]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. drnerz.com [drnerz.com]
- 6. chemistai.org [chemistai.org]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-5-bromo-4-pyrimidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-bromo-4-pyrimidinol as a versatile building block in solid-phase synthesis (SPS). The methodologies outlined enable the efficient construction of diverse chemical libraries based on the pyrimidine scaffold, a privileged core structure in medicinal chemistry.
Introduction
This compound is a trifunctional building block offering multiple points for chemical modification. The exocyclic amino group, the bromine atom at the 5-position, and the 4-pyrimidinol moiety (existing in tautomeric equilibrium with the 4-oxo form) provide orthogonal handles for solid-phase synthesis. This allows for the generation of diverse libraries of substituted pyrimidines, which are of significant interest in drug discovery due to their wide range of biological activities.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.
Core Concepts and Workflow
The solid-phase synthesis strategy using this compound typically involves three main stages:
-
Immobilization: The pyrimidinol building block is anchored to a solid support (resin) through one of its functional groups. The choice of resin and linkage strategy is crucial and depends on the desired cleavage conditions and the overall synthetic route.
-
On-Resin Diversification: With the pyrimidine scaffold attached to the solid support, the remaining functional groups can be selectively modified. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
-
Cleavage: The final, diversified product is cleaved from the solid support to yield the target molecule in solution, ready for purification and biological evaluation.
A general workflow for the solid-phase synthesis of a diversified pyrimidine library is depicted below.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a library of 2-amino-5-substituted-4-pyrimidinol derivatives.
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the pyrimidinol to Wang resin via an ester linkage to the 4-hydroxyl group.
Materials:
-
This compound
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.3 mmol) in a minimal amount of DMF.
-
Add this solution to the swollen resin.
-
Add DIC (3.0 mmol) to the resin suspension.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the pyrimidinol on the resin using a suitable analytical method (e.g., picric acid titration of unreacted hydroxyl groups).
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol details the diversification of the resin-bound 5-bromopyrimidine via a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
Resin-bound this compound
-
Arylboronic acid (various)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
DMF
-
DCM
Procedure:
-
Swell the resin-bound pyrimidine (0.2 mmol) in 1,4-dioxane (4 mL) in a reaction vessel.
-
In a separate vial, dissolve the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (0.4 mmol).
-
Add the solution of reagents to the swollen resin.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the vessel and heat at 80-90°C for 12-18 hours with agitation.
-
Cool the reaction to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with 1,4-dioxane/water (1:1), water, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 3: On-Resin Sonogashira Coupling
This protocol describes the introduction of alkynyl substituents at the 5-position of the pyrimidine ring.
Materials:
-
Resin-bound this compound
-
Terminal alkyne (various)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
DMF
Procedure:
-
Swell the resin-bound pyrimidine (0.2 mmol) in DMF (4 mL).
-
Add the terminal alkyne (0.6 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and TEA (0.8 mmol) to the resin suspension.
-
Agitate the mixture at room temperature for 6-12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 4: Cleavage from Wang Resin
This protocol outlines the release of the final product from the Wang resin.[2]
Materials:
-
Diversified resin-bound product
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the dried resin in DCM (1 mL) in a cleavage vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purify the final product by a suitable method (e.g., preparative HPLC).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the solid-phase synthesis of a 2-amino-5-substituted-4-pyrimidinol library.
Table 1: Summary of Immobilization Conditions
| Resin Type | Linkage Chemistry | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Loading (mmol/g) |
| Wang Resin | Esterification | DIC, DMAP | DMF | Room Temp | 12-16 | 0.5 - 0.8 |
| 2-Chlorotrityl Chloride Resin | Ether Linkage | DIPEA | DCM | Room Temp | 2-4 | 0.6 - 1.0 |
Table 2: Summary of On-Resin Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-18 | 70-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (10), CuI (20) | TEA (4.0) | DMF | Room Temp | 6-12 | 65-90 |
Table 3: Summary of Cleavage Conditions
| Resin Type | Cleavage Reagent | Scavengers | Time (h) | Typical Purity (%) |
| Wang Resin | 95% TFA in DCM | TIS | 2-4 | >80 |
| 2-Chlorotrityl Chloride Resin | 1-5% TFA in DCM | TIS | 0.5-1 | >85 |
Logical Relationships in Solid-Phase Synthesis
The successful execution of a solid-phase synthesis campaign relies on the careful selection and compatibility of the resin, linker, protecting groups, and cleavage conditions. The following diagram illustrates the key decision-making logic.
References
Application Notes and Protocols: Synthesis of a Kinase Inhibitor Library from 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of numerous kinase inhibitors. Its structural similarity to the purine core of ATP facilitates competitive binding to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. 2-Amino-5-bromo-4-pyrimidinol is a versatile starting material for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the C5 position serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase's active site. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase, which is a critical determinant of binding affinity.
This document provides detailed protocols for the synthesis of a kinase inhibitor library from this compound, focusing on the Suzuki-Miyaura and Buchwald-Hartwig reactions. It also includes protocols for the biological evaluation of the synthesized compounds against relevant kinase targets such as Polo-like kinase 4 (PLK4) and Aurora kinases, which are implicated in cell cycle regulation and are attractive targets for cancer therapy.
Core Molecular Data: this compound
| Property | Value |
| Molecular Formula | C₄H₄BrN₃O |
| Molecular Weight | 190.00 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 14059-93-3 |
Synthetic Protocols
The synthesis of a diverse kinase inhibitor library from this compound can be efficiently achieved through parallel synthesis employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents at the C5 position of the pyrimidine core.
General Experimental Workflow for Library Synthesis
Caption: General workflow for the parallel synthesis of a kinase inhibitor library.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
A library of diverse aryl/heteroaryl boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block with sealing mat
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]
-
Inert Atmosphere: Seal the reaction block and place it in a glovebox or use a manifold to evacuate and backfill with an inert gas (repeat three times).
-
Catalyst and Solvent Addition: Under the inert atmosphere, add a stock solution of Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous 1,4-dioxane. Then, add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).[1][2]
-
Reaction: Seal the reaction block securely and heat to 85-95 °C with stirring for 4-12 hours.
-
Monitoring: Monitor the progress of a representative reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction block to room temperature. Dilute each well with ethyl acetate and water. Separate the organic layers and wash with brine.
-
Purification: Concentrate the organic extracts and purify the crude products by parallel preparative High-Performance Liquid Chromatography (HPLC) to yield the desired 5-aryl/heteroaryl-2-amino-4-pyrimidinol derivatives.
Expected Yields for Suzuki-Miyaura Coupling The following table provides representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, which can serve as an estimation for the synthesis from this compound.[2][3]
| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block with sealing mat
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To each well of a dry 96-well reaction block equipped with a stir bar, add this compound (1.0 eq), the corresponding amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the reaction block and place it in a glovebox or use a manifold to evacuate and backfill with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous toluene or dioxane to each well via syringe.
-
Reaction: Seal the reaction block tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the progress of a representative reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction block to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude products by parallel preparative HPLC to afford the desired 5-amino-substituted-2-amino-4-pyrimidinol derivatives.
Expected Yields for Buchwald-Hartwig Amination The following table provides representative yields for the Buchwald-Hartwig amination of a structurally analogous substrate, which can be used as a guideline.
| Amine | Catalyst System | Base | Solvent | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 75-85 |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-90 |
| Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 70-80 |
| N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 70-85 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 65-75 |
Biological Evaluation Protocols
The synthesized library of 2-aminopyrimidine derivatives can be screened against a panel of kinases to determine their inhibitory activity and selectivity. Based on existing literature for similar scaffolds, Polo-like kinase 4 (PLK4) and Aurora kinases are highly relevant targets.[4][5]
Relevant Signaling Pathways
Derivatives of 2-aminopyrimidines can be designed to fit into the ATP-binding pocket of the PLK4 enzyme, thereby inhibiting its kinase activity. This disrupts the downstream signaling cascade that controls centriole duplication, a critical process in cell division.[4]
Caption: Inhibition of the PLK4 signaling pathway by 2-aminopyrimidine derivatives.
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is crucial for chromosome segregation and cytokinesis. Inhibition of these kinases by 2-aminopyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora kinase signaling pathways during mitosis.
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of the synthesized compounds against specific kinases by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant kinases (e.g., PLK4, Aurora A, Aurora B)
-
Kinase-specific substrate peptides
-
ATP
-
Synthesized inhibitor library compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Representative IC₅₀ Data for Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Scaffold |
| PLK4-I | PLK4 | 6.7 | 2-Aminopyrimidine |
| PLK4-II | PLK4 | 27 | 1H-Pyrazolo[3,4-d]pyrimidine |
| AURK-I | Aurora A | 52.2 | Pyrimidine-based |
| AURK-II | Aurora A | 15 | Imidazo[4,5-b]pyridine |
| AURK-III | Aurora B | 3050 | Imidazo[4,5-b]pyridine |
| ALK-I | ALK | 150 | 2-Aminopyridine |
Note: This table presents representative data from the literature for compounds with similar core structures to those that can be synthesized from this compound.[5][6][7][8][9]
Protocol 4: Cell-Based Assay for Antiproliferative Activity
This protocol outlines a method to assess the ability of the synthesized compounds to inhibit the growth of cancer cell lines known to be dependent on the target kinase.
Materials:
-
Cancer cell lines (e.g., breast cancer lines like MCF-7 for PLK4; colon cancer lines like HCT116 for Aurora kinases)
-
Complete cell culture medium
-
Synthesized inhibitor library compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well clear-bottom cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitors for 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of a kinase inhibitor library derived from this compound. The versatility of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the creation of a diverse set of compounds for screening. The subsequent biological evaluation against key cancer-related kinases such as PLK4 and Aurora kinases will enable the identification of potent and selective inhibitors for further drug development. The provided workflows and representative data serve as a valuable resource for researchers in the field of kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 2-Amino-5-bromo-4-pyrimidinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The N-alkylation of this pyrimidinol derivative is a critical transformation that enables the introduction of various substituents, profoundly influencing the compound's physicochemical properties and pharmacological activity. This document provides a detailed experimental protocol for the N-alkylation of this compound, addressing the key challenge of regioselectivity and offering guidance on reaction optimization.
The pyrimidinol core possesses multiple nucleophilic sites, including the two ring nitrogen atoms and the exocyclic amino group, as well as the oxygen of the hydroxyl group. This presents a challenge in achieving selective alkylation. The protocols outlined below are based on established methodologies for the alkylation of related pyrimidine systems, providing a robust starting point for synthetic exploration.[1][2][3][4]
Data Presentation: Summary of Reaction Conditions for N-Alkylation
The choice of base, solvent, and alkylating agent is crucial in directing the outcome of the alkylation reaction. The following table summarizes common conditions used for the alkylation of pyrimidinol and related heterocyclic systems, which can be adapted for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Potential Outcome |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | Predominantly N-alkylation |
| Ethyl Bromide | NaH | THF | Room Temp - 60 | N- and/or O-alkylation, solvent dependent[1][2] |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | High efficiency for N-alkylation |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | N-alkylation |
Experimental Protocol: N-Alkylation using Alkyl Halide and Potassium Carbonate
This protocol describes a general and widely applicable procedure for the N-monoalkylation of this compound using an alkyl halide in the presence of potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thin-layer chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes to ensure a good suspension of the base.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ascertain the position of alkylation.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Discussion on Regioselectivity
The alkylation of this compound can potentially yield a mixture of N-alkylated and O-alkylated products. The tautomeric nature of the 4-pyrimidinol system allows for the existence of both keto and enol forms, further complicating the regioselectivity. The use of a polar aprotic solvent like DMF and a carbonate base generally favors N-alkylation.[1][3] However, stronger bases such as sodium hydride in less polar solvents like THF might lead to a different regiochemical outcome, potentially favoring O-alkylation.[1][2] It is therefore imperative to carefully characterize the product mixture to determine the site of alkylation. Advanced 2D NMR techniques such as HMBC and NOESY can be invaluable in unambiguously assigning the structure of the obtained isomers. For applications requiring a single regioisomer, chromatographic separation of the product mixture will be necessary. In cases where selectivity remains poor, the use of protecting groups on the exocyclic amino or the hydroxyl function may be required to direct the alkylation to the desired nitrogen atom.[3]
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Amino-5-bromo-4-pyrimidinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 2-Amino-5-bromo-4-pyrimidinol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing very low to no product formation in my Suzuki coupling reaction. What are the primary factors to investigate?
A: Low yields in the Suzuki coupling of this substrate can often be attributed to several critical factors:
-
Catalyst and Ligand Inefficiency: The choice of the palladium catalyst and phosphine ligand is crucial, especially for electron-rich and potentially coordinating substrates like aminopyrimidines. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[1][2] Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts that are known to be effective for challenging heteroaryl couplings.[1][3]
-
Inappropriate Base Selection: The base plays a key role in the activation of the boronic acid.[1][4] The basicity and solubility of the base can significantly impact the reaction outcome. If you are using a common base like K₂CO₃ with poor results, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often effective in difficult couplings.[1]
-
Suboptimal Reaction Temperature: While Suzuki couplings are typically heated, excessive temperatures (e.g., >110 °C) can lead to the decomposition of the starting material or the desired product.[1] It is advisable to screen a range of temperatures; sometimes, a lower temperature for a longer duration can improve the yield.[1]
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture is a common reason for catalyst deactivation and low yields.[1] Ensure thorough degassing using techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1][5]
Q2: Significant amounts of my starting material are being debrominated. How can I minimize this side reaction?
A: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a frequent side reaction with electron-rich heterocyclic systems.[1] To mitigate this:
-
Use Milder Bases: Strong bases can sometimes promote protodebromination.[1] Switching to a milder base such as K₂CO₃ or using a phosphate base may reduce this unwanted side reaction.[1]
-
Optimize Ligand Choice: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different ligands can help identify one that promotes the desired cross-coupling over debromination.[1]
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions.[1] Reducing the reaction temperature may slow down the overall reaction but can significantly decrease the rate of protodebromination.[1]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source for debromination.[1] Using freshly dried solvents and reagents is crucial.[1]
Q3: I am observing significant homo-coupling of my boronic acid. What causes this and how can it be prevented?
A: Homo-coupling of the boronic acid is another common side reaction that consumes the coupling partner and reduces the yield of the desired product.[6][7] This can be caused by oxygen in the reaction mixture or by certain palladium catalysts. To minimize homo-coupling, ensure rigorous degassing of your reaction mixture and consider adding the aryl halide in a slight excess.[5][7]
Q4: Can the purity of my reagents affect the reaction yield?
A: Absolutely. The purity of all starting materials is critical for a successful Suzuki coupling.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation upon storage.[8] It is advisable to use fresh, high-purity boronic acid.[7]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Using fresh and properly stored catalysts is recommended.[3]
-
Solvent and Base Quality: Ensure that your solvents are anhydrous and your base is of high purity and handled under an inert atmosphere if it is hygroscopic.[1][6]
Quantitative Data Summary
The following table summarizes representative reaction conditions for Suzuki coupling reactions of structurally similar bromo-heterocycles with arylboronic acids. These can serve as a starting point for optimizing the reaction for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Phenylboronic acid | 85 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 4-Methylphenylboronic acid | 82 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 4-Methoxyphenylboronic acid | 88 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Not Specified | Phenylboronic acid | Expected High | [2] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | THF | 60-80 | Arylboronic acid | Not Specified | [2] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of this compound, which should be optimized for specific substrates and conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene, or THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][9]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.[9]
Visualizations
The following diagrams illustrate the troubleshooting workflow for low yields in the Suzuki coupling reaction and the general catalytic cycle.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 2-Amino-5-bromo-4-pyrimidinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during cross-coupling experiments with 2-Amino-5-bromo-4-pyrimidinol.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low or no conversion?
A: Low conversion is a common challenge stemming from the unique electronic properties and potential tautomerism of the this compound scaffold. The presence of the amino and hydroxyl (or keto) groups can lead to several complications.
-
Catalyst Inhibition/Deactivation: The lone pairs on the amino group and the pyrimidine nitrogens can coordinate with the palladium catalyst, forming inactive species. The hydroxyl group can also interact with the metal center, particularly after deprotonation by the base.
-
Suboptimal Reaction Conditions: Parameters like temperature, choice of base, and solvent system are critical. Excessive heat can lead to decomposition of the starting material or the catalyst.[1]
-
Poor Reagent Quality: Ensure that solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[1][2] Boronic acids should be of high purity, as they can degrade over time.[2]
-
Solubility Issues: this compound and its salts may have limited solubility in common organic solvents, hindering reaction kinetics. A solvent screen is often necessary.
Q2: I am observing a significant amount of the debrominated byproduct, 2-Amino-4-pyrimidinol. What causes this and how can I minimize it?
A: The replacement of the bromine atom with hydrogen is a common side reaction known as protodebromination or hydrodehalogenation.[1][3]
-
Primary Causes: This side reaction is often promoted by high temperatures, the presence of protic impurities (like water or alcohols) in the reaction mixture, or certain ligand/base combinations that favor a reductive elimination pathway involving a hydride source.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry reagents. Consider adding a drying agent if appropriate for the reaction.[1]
-
Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to milder inorganic bases like K₂CO₃ or K₃PO₄.[1]
-
Lower the Reaction Temperature: Reducing the temperature may slow the desired reaction but can significantly decrease the rate of debromination.[1]
-
Optimize Catalyst/Ligand: Experiment with different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[4]
-
Q3: My reaction is producing a homocoupled dimer of my starting material. How can I prevent this?
A: Homocoupling results in the formation of a bi-pyrimidine species. This typically occurs early in the catalytic cycle and can be exacerbated by issues with the transmetalation step.
-
Potential Causes: This side reaction can be prevalent when the transmetalation step (e.g., from the boronic acid in a Suzuki reaction) is slow relative to the rate of oxidative addition. It can also be influenced by the presence of oxygen.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before and during the reaction.
-
Use of Additives: In some systems, additives can facilitate the desired catalytic turnover and suppress homocoupling.
-
Re-evaluate Coupling Partners: Ensure the boronic acid (or other organometallic reagent) is sufficiently reactive under the chosen conditions.
-
Q4: I am having difficulty purifying my final product from residual catalyst and byproducts. What are the best practices?
A: Purification can be challenging due to the polar nature of the pyrimidinol core and the potential for products to chelate with residual palladium.
-
Recommended Purification Strategy:
-
Initial Workup: After the reaction, perform an aqueous workup to remove inorganic salts. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.[2]
-
Filtration: Filter the crude mixture through a pad of Celite to remove the bulk of the palladium catalyst.[1]
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., hexane/ethyl acetate or DCM/methanol systems) is typically effective.
-
Metal Scavenging: If palladium residues persist, consider treating the product solution with a metal scavenger before final concentration.
-
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Ineffective catalyst or ligand. | For heteroaryl bromides, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[1] |
| Inappropriate base selection. | K₃PO₄ is often effective in challenging couplings. Also consider Cs₂CO₃ or K₂CO₃.[1][5] | |
| Catalyst deactivation by oxygen. | Ensure the solvent and reaction mixture are thoroughly degassed using nitrogen/argon bubbling or freeze-pump-thaw cycles.[1] | |
| Protodebromination | Presence of water or other proton sources. | Use anhydrous solvents and reagents.[1] |
| Reaction temperature is too high. | Decrease the reaction temperature and increase the reaction time.[1] | |
| Poor Solubility | Starting material or base is insoluble. | Screen polar aprotic solvents like DMF, Dioxane, or a Toluene/H₂O mixture. Gentle heating may be required.[1] |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Ligand choice is suboptimal. | Screen ligands known to be effective for heteroaryl halides, such as Xantphos or dppp.[6] |
| Base is not strong enough or is sterically hindered. | Sodium tert-butoxide (NaOtBu) is a common strong base. For sensitive substrates, consider a weaker base like Cs₂CO₃.[6] | |
| Amine is volatile or unreactive. | For volatile amines, use a sealed reaction vessel.[6] For unreactive amines, higher temperatures and more robust catalyst systems may be needed. | |
| Side Reactions | Beta-hydride elimination. | This can lead to hydrodehalogenation. The choice of ligand is critical to favor reductive elimination of the product over this pathway.[7] |
| Catalyst deactivation. | The amine substrate or product can coordinate to the Pd center. Using bulky ligands can help prevent the formation of inactive catalyst complexes. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) under the inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.[6]
-
Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 equiv), the chosen amine (1.1-1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C). Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Competing reaction pathways in the cross-coupling of this compound.
Caption: The Suzuki-Miyaura catalytic cycle and a potential point of catalyst inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Dehalogenation of 2-Amino-5-bromo-4-pyrimidinol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unintentional dehalogenation of 2-Amino-5-bromo-4-pyrimidinol during their synthetic reactions. The following information provides troubleshooting advice, preventative protocols, and a deeper understanding of the potential causes of this side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the formation of 2-Amino-4-pyrimidinol as a significant byproduct in my reaction. What is causing the loss of the bromine atom?
A1: The loss of the bromine atom from this compound is a dehalogenation reaction. This is a common side reaction for aryl halides and can be promoted by several factors in your reaction setup. The most likely causes include:
-
Reductive Dehalogenation: The presence of a catalyst (e.g., Palladium, Nickel) and a hydrogen source can lead to the reductive cleavage of the C-Br bond.[1][2][3] Hydrogen sources can be explicit, such as hydrogen gas, or implicit, like certain solvents (e.g., isopropanol) or reagents (e.g., trialkylamines in DMF).[4][5]
-
Base-Mediated Dehalogenation: Strong bases, especially at elevated temperatures, can promote dehalogenation, potentially through a dehydrohalogenation mechanism involving a tautomeric form of the pyrimidinol.[6][7][8]
-
Photochemical Decomposition: Exposure of the reaction mixture to UV light can induce radical-chain reactions that lead to dehalogenation.[5][9]
Q2: My reaction involves a palladium catalyst for a cross-coupling reaction. How can I minimize the competing dehalogenation?
A2: Catalytic hydrogenation is a well-known method for dehalogenation, and the conditions for cross-coupling can inadvertently favor this pathway.[1][2] To mitigate this:
-
Ligand Choice: Use ligands that promote the desired cross-coupling reaction at a faster rate than the reductive dehalogenation.
-
Hydrogen Scavengers: If an unwanted hydrogen source is suspected, the addition of a hydrogen scavenger might be beneficial.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of the side reaction.
-
Catalyst Loading: Use the minimum effective concentration of the palladium catalyst.[1]
Q3: Can my choice of solvent contribute to dehalogenation?
A3: Yes, the solvent can play a crucial role. Protic solvents like methanol or isopropanol can act as hydrogen donors, especially in the presence of a catalyst or base, facilitating reductive dehalogenation.[5] A combination of DMF and a trialkylamine has also been shown to act as a metal-free reductive system for brominated pyrimidines.[4] Consider using aprotic solvents like dioxane, THF, or toluene if compatible with your reaction chemistry.
Q4: Are there any specific reagents I should be cautious with?
A4: Be cautious with strong reducing agents and certain bases. For instance, hydriodic acid is known to cause reductive dehalogenation of halogenated pyrimidines.[4] Strong, non-nucleophilic bases at high temperatures may also promote elimination-type pathways.[6][8]
Quantitative Data Summary
The following table summarizes conditions known to cause dehalogenation in related aryl bromides, which can be indicative of potential issues with this compound.
| Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Outcome | Reference |
| 10% Pd/C | H₂ (gas) | Ethanol | Room Temp | Efficient reductive dehalogenation of aryl bromides. | [1][2] |
| Hydriodic Acid | - | Water/Acetic Acid | Reflux | Dehalogenation of 2-chloropyrimidines. | |
| DMF/Triethylamine | DMF/Triethylamine | DMF | Mild Conditions | Metal-free debromination of 5-bromopyrimidines. | [4] |
| Nickel-on-charcoal | Me₂NH · BH₃ | Acetonitrile | Reflux | High yields of dehalogenated arenes from aryl chlorides. | |
| UVA light | Methanol | Methanol/Base | Room Temp | Catalyst-free photochemical dehalogenation. | [5] |
Experimental Protocols
Protocol to Minimize Reductive Dehalogenation during a Suzuki Cross-Coupling Reaction
This protocol provides a general methodology for a Suzuki cross-coupling reaction with this compound, aiming to minimize the dehalogenation side product.
-
Reagent and Solvent Preparation:
-
Ensure all solvents (e.g., 1,4-dioxane, toluene) are anhydrous and degassed to remove dissolved oxygen.
-
Use high-purity this compound, boronic acid partner, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃, Cs₂CO₃).
-
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate vessel, dissolve the palladium catalyst in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture under the inert atmosphere.
-
-
Reaction Conditions:
-
Heat the reaction to the lowest temperature that allows for efficient coupling (start with trials around 80 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged heating that could favor dehalogenation.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product using column chromatography, carefully separating the desired coupled product from any dehalogenated 2-Amino-4-pyrimidinol.
-
Visual Guides
Troubleshooting Dehalogenation
Caption: A flowchart for troubleshooting the root cause of dehalogenation.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-5-bromo-4-pyrimidinol Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading and reaction conditions for the cross-coupling of 2-Amino-5-bromo-4-pyrimidinol.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges stem from the electronic properties of the 2-amino-4-pyrimidinol scaffold. The amino group is electron-donating and can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity.[1] This coordination can make the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step, more difficult compared to less electron-rich pyrimidines.[1]
Q2: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig coupling of this substrate?
A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[1] Given that this compound is a potentially challenging substrate, it is advisable to begin with a higher loading within this range, for instance, 2-5 mol%, to ensure the reaction initiates successfully.[1] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]
Q3: How do I select the appropriate palladium catalyst and ligand?
A3: The optimal catalyst system is dependent on the specific coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partner. For challenging, electron-rich heteroaryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1] Ligands such as XPhos, SPhos, or RuPhos can promote the oxidative addition step and stabilize the active catalytic species.[1] Traditional ligands like triphenylphosphine (PPh₃) may also be effective, but modern Buchwald-type ligands and pre-catalysts often provide higher activity and stability.[1][2]
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial in the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by activating the boronic acid. In Buchwald-Hartwig amination, a strong base is required to deprotonate the amine. Common choices for Suzuki coupling include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), with K₃PO₄ often being effective for challenging couplings.[2] For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently required.[3]
Q5: I am observing significant debromination of my starting material. How can this be minimized?
A5: Protodebromination (loss of the bromine atom) is a common side reaction with electron-rich heterocyclic systems. To mitigate this, consider the following:
-
Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ may be beneficial.
-
Optimize Ligand Choice: Certain ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different phosphine ligands is recommended.
-
Lower Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried and degassed solvents and reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned by impurities. The 2-amino group may be inhibiting the catalyst. | - Use a fresh batch of palladium catalyst or a more robust pre-catalyst.[3]- Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[3]- Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) that are known to be effective for heteroaryl couplings.[1] |
| Suboptimal Base: The base may be too weak, not sufficiently soluble, or of poor quality. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[2][3]- Ensure the base is finely powdered and anhydrous.[3] | |
| Ineffective Degassing: Oxygen can deactivate the Pd(0) catalyst. | - Ensure the solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles. | |
| Poor Solubility: Reagents may not be fully dissolved, leading to a slow or incomplete reaction. | - Try a different solvent system (e.g., 1,4-dioxane/water, toluene, DMF).[3]- Gentle heating may be required to achieve complete dissolution. | |
| Significant Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | - Implement rigorous degassing of all solvents and reagents. - Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] |
| High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. | - Attempt the reaction at a lower temperature for a longer duration.[3] |
Data Presentation: Catalyst Systems for Analogous Couplings
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These conditions can serve as a starting point for optimizing the coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure adapted from protocols for structurally similar amino-heteroaryl bromides and will likely require optimization.[2][4]
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
How to improve the solubility of 2-Amino-5-bromo-4-pyrimidinol for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Amino-5-bromo-4-pyrimidinol for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the most common reasons for poor solubility of this compound in my reaction?
Poor solubility of this compound in a reaction mixture can be attributed to several factors:
-
Inappropriate Solvent Choice: Using a solvent with a polarity that does not match the solute.
-
Suboptimal pH: The pH of the reaction medium may not be suitable to ionize the molecule and improve its interaction with polar solvents.
-
Low Temperature: Solubility of solids generally increases with temperature.
-
High Concentration: Exceeding the saturation point of the compound in the chosen solvent.
-
Crystalline Structure: The stable crystal lattice of the solid compound requires significant energy to be overcome by solvent interactions.
Q3: Can I improve solubility by adjusting the pH of the reaction mixture?
Yes, pH adjustment is a primary strategy for improving the solubility of this compound.
-
Acidic Conditions: The amino group can be protonated to form a more soluble salt. The use of dilute aqueous acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid, trifluoroacetic acid) can significantly increase solubility in polar protic solvents.
-
Basic Conditions: The pyrimidinol group can be deprotonated to form a soluble phenoxide-like salt. The use of aqueous bases (e.g., NaOH, K₂CO₃) or organic bases (e.g., triethylamine, DBU) can enhance solubility.
It is crucial to ensure that the chosen pH conditions are compatible with the planned reaction and the stability of other reagents.
Troubleshooting Guide: Solubility Enhancement Strategies
This guide provides systematic approaches to troubleshoot and improve the solubility of this compound.
Strategy 1: Solvent Screening and Co-solvents
If the compound exhibits poor solubility, a systematic solvent screening should be performed. A co-solvent system can also be effective.
Experimental Protocol: Solvent Screening
-
Preparation: Add a small, known amount (e.g., 1-5 mg) of this compound to a series of vials.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of different solvents to each vial. A suggested list of solvents is provided in the table below.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature or the intended reaction temperature) for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect for dissolution. If the solid dissolves, add more solute until a saturated solution is obtained.
-
Quantification (Optional): To obtain quantitative data, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low at neutral pH, but can be significantly increased with pH adjustment. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | Generally moderate to good solubility, especially at elevated temperatures. These are often good choices for reactions.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Limited solubility is expected. |
| Halogenated | Dichloromethane (DCM), Chloroform | Poor solubility is expected. |
| Nonpolar | Toluene, Hexanes | Very poor solubility is expected. |
Strategy 2: pH Adjustment and Salt Formation
As mentioned in the FAQs, modifying the pH can drastically improve solubility.
Experimental Protocol: pH-Dependent Solubility
-
Stock Suspension: Prepare a suspension of this compound in water or a relevant polar protic solvent.
-
Titration: Gradually add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to the suspension while monitoring for dissolution.
-
Determination of pH Range: Identify the pH range where the compound is fully dissolved.
-
Reaction Compatibility: Verify that the identified pH range is compatible with the intended chemical reaction.
Alternatively, the compound can be pre-converted to a salt to improve its handling and solubility in subsequent reactions.
dot
Caption: Logical relationship between pH and solubility of this compound.
Strategy 3: Use of Solubilizing Agents
For applications in aqueous media, particularly in biological assays, solubilizing agents can be employed.
-
Cyclodextrins: These can form inclusion complexes with the molecule, enhancing its apparent water solubility.
-
Polymers: Hydrophilic polymers can be used to create amorphous solid dispersions, which often have higher solubility than the crystalline form.[1]
-
Surfactants: The use of surfactants can help to solubilize the compound in aqueous media.
Experimental Workflow: General Solubility Enhancement
The following diagram outlines a general workflow for addressing solubility issues with this compound.
dot
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-pyrimidinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of boronic acid homocoupling during the Suzuki-Miyaura cross-coupling reaction with 2-Amino-5-bromo-4-pyrimidinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction with this compound?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of your desired cross-coupled product and complicates purification. The two main causes are:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is therefore critical.[1]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.[1]
Q2: How might the 2-amino and 4-pyrimidinol groups on my substrate affect the reaction and potentially contribute to side reactions like homocoupling?
A2: The functional groups on your substrate can present specific challenges. The basic nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unproductive resting states. This can slow down the desired cross-coupling reaction, making side reactions like homocoupling more competitive. The hydroxyl group of the pyrimidinol may be deprotonated by the base, which could affect the substrate's solubility and reactivity.
Q3: How can I visually or analytically detect if homocoupling is a significant issue in my reaction?
A3: The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Analytically, you can detect the homocoupled byproduct (a symmetrical biaryl derived from your boronic acid) in your crude reaction mixture using techniques such as:
-
Thin-Layer Chromatography (TLC): The homocoupled product will likely have a different Rf value than your starting materials and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to identify the mass of the homocoupled byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show characteristic signals for the symmetrical homocoupled product.
Q4: Are there any general strategies to minimize homocoupling?
A4: Yes, several strategies can be employed:
-
Rigorous Degassing: Thoroughly deoxygenate your solvents and reaction mixture.
-
Choice of Palladium Source: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid the initial Pd(II)-mediated homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands to promote the desired cross-coupling pathway.
-
Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.
-
Reaction Conditions: Optimize the base, solvent, and temperature.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
If you observe a significant amount of the boronic acid homocoupling product, consult the following troubleshooting workflow and tables.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Table 1: Effect of Palladium Source and Ligand on Homocoupling
| Parameter | Condition | Observation | Recommendation |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Increased homocoupling, especially at the start of the reaction. | Switch to a Pd(0) source like Pd(PPh₃)₄ to bypass the initial Pd(II)-mediated homocoupling. |
| Ligand | PPh₃ (less bulky) | May not be sufficient to prevent homocoupling with a challenging substrate. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over homocoupling. |
Table 2: Influence of Reaction Conditions on Homocoupling
| Parameter | Condition | Observation | Recommendation |
| Base | Strong, concentrated base | Can sometimes promote side reactions. | Use a moderately strong base like K₃PO₄ or K₂CO₃. Ensure proper dissolution. |
| Solvent | Aprotic solvents (e.g., 1,4-dioxane, Toluene) with water | Excessive water can sometimes promote homocoupling. | Use a minimal amount of degassed water necessary to dissolve the base. A common ratio is 4:1 to 10:1 organic solvent to water. |
| Temperature | High temperature (e.g., >100 °C) | Can accelerate the rate of side reactions more than the desired coupling. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 85-95 °C). |
| Boronic Acid Addition | All at once at the beginning | High initial concentration can favor bimolecular homocoupling. | Add the boronic acid solution slowly over a period of time to the reaction mixture. |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for a structurally analogous substrate, 2-Amino-5-bromo-4-methylpyridine, and may require optimization for this compound.
References
Technical Support Center: Purification of 2-Amino-5-bromo-4-pyrimidinol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-pyrimidinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyrimidine derivatives.
-
** regioisomers:** Depending on the synthetic route, isomers with bromine at a different position may form.
-
Hydrolysis Products: The pyrimidinol ring can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Residual Solvents: Solvents used in the reaction or initial purification steps may be retained in the product.
-
By-products from Reagents: Reagents like N-bromosuccinimide (NBS) can sometimes lead to the formation of succinimide as a by-product.
Q2: My purified this compound derivative shows low purity after column chromatography. What are the likely causes and solutions?
A2: Low purity after column chromatography is a common issue. Here are some potential causes and troubleshooting steps:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate in hexanes or methanol in dichloromethane) to identify a system that provides good separation, ideally with a retention factor (Rf) of 0.2-0.4 for your target compound.
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Solution: A general guideline is to use a ratio of silica gel to crude product between 50:1 and 100:1 by weight. If you observe broad or overlapping bands, reduce the amount of material loaded.
-
-
Improper Column Packing: The presence of channels or cracks in the silica gel can result in an uneven flow of the mobile phase and inefficient separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the top surface remains level and undisturbed when adding the sample and eluent.
-
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product in the chosen solvent system.
-
Solution: Try a different solvent system with alternative solvents that have different selectivities. If the impurity persists, a secondary purification step like recrystallization may be necessary.
-
Q3: I am having trouble recrystallizing my this compound derivative. What are some good solvent choices and troubleshooting tips?
A3: Recrystallization can be challenging, but the following tips may help:
-
Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Good starting points for polar compounds like aminopyrimidinols include:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water (if the compound has some water solubility)
-
Mixtures such as ethanol/water or methanol/water.
-
-
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent being too nonpolar.
-
Solution: Try a more polar solvent or a solvent mixture. You can also try adding a seed crystal to induce crystallization.
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a small seed crystal of the pure compound.
-
Cooling the solution further in an ice bath.
-
Reducing the volume of the solvent by evaporation.
-
Q4: What is the general solubility profile of this compound derivatives?
A4: this compound and its derivatives are generally polar molecules. Their solubility is as follows:
-
Poorly soluble in non-polar solvents like hexanes and toluene.
-
Slightly soluble to soluble in polar aprotic solvents like ethyl acetate, acetone, and dichloromethane, with solubility often increasing with temperature.
-
Generally soluble in polar protic solvents like methanol, ethanol, and dimethylformamide (DMF).
-
Solubility in water can vary significantly depending on the other substituents on the pyrimidine ring and the pH of the solution.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | Product is too polar and is sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to help elute the compound. |
| Product is partially soluble in the mobile phase at the concentration used. | Use a stronger solvent system from the beginning or perform a gradient elution. | |
| Low recovery from recrystallization | Too much solvent was used. | Concentrate the filtrate and cool again to recover more product. |
| The compound is significantly soluble in the cold solvent. | Try a different solvent or a solvent/anti-solvent system where the compound is less soluble at low temperatures. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus and the receiving flask are pre-heated. Use a minimum amount of hot solvent to dissolve the compound. |
Product Decomposition During Purification
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | Suggested Solution | | Appearance of new spots on TLC during column chromatography | The compound is unstable on silica gel. | Deactivate the silica gel by adding a small percentage of water or triethylamine. Alternatively, use a less acidic stationary phase like alumina. | | | The compound is sensitive to prolonged exposure to solvents. | Expedite the purification process and remove the solvent under reduced pressure at a low temperature as quickly as possible. | | Discoloration or degradation during recrystallization | The compound is thermally unstable at the boiling point of the solvent. | Choose a solvent with a lower boiling point. | | | The compound is sensitive to air or light at high temperatures. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and protect the flask from light. |
Quantitative Data Summary
The purity of this compound derivatives can be accurately determined using High-Performance Liquid Chromatography (HPLC). Below are typical parameters for a reversed-phase HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of approximately 1 gram of a crude this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMF).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane) to find an eluent that gives your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel (50-100 g) in the chosen low-polarity starting eluent.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product (1 g) in a minimal amount of a polar solvent (e.g., DMF or methanol).
-
Add a small amount of silica gel (2-3 g) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.
-
If it dissolves readily at room temperature, the solvent is not suitable.
-
If it is insoluble at room temperature, heat the solvent. If the compound dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool. If crystals form, you have found a suitable solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Signaling Pathway Inhibition
This compound derivatives are valuable scaffolds for the synthesis of kinase inhibitors. Many of these inhibitors target signaling pathways implicated in cancer, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/AKT signaling pathway and points of inhibition.
Experimental Workflow: Small Molecule Drug Discovery
The purification of this compound derivatives is a critical step in the broader workflow of small molecule drug discovery.
Caption: A simplified workflow for small molecule drug discovery.
2-Amino-5-bromo-4-pyrimidinol stability under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-bromo-4-pyrimidinol under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
Q2: What are the likely degradation products of this compound?
The potential degradation products will depend on the specific conditions (pH, temperature, time). Under basic conditions, hydrolysis could lead to the removal of the amino group (deamination) or the bromo substituent. More extreme conditions might result in the opening of the pyrimidine ring. Under acidic conditions, hydrolysis of the amino group is a possible degradation pathway. To definitively identify the degradation products, analytical techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are required.
Q3: How can I design an experiment to test the stability of this compound?
Forced degradation studies are the standard approach to determine the stability of a drug substance.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. For assessing stability under acidic and basic conditions, a general protocol is provided in the "Experimental Protocols" section below. These studies will help in identifying potential degradants and understanding the degradation pathways.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete and rapid degradation of the compound observed. | The stress conditions (acid/base concentration, temperature) are too harsh. | Reduce the concentration of the acid or base, lower the reaction temperature, or decrease the incubation time. |
| No degradation is observed. | The stress conditions are too mild. | Increase the concentration of the acid or base, raise the reaction temperature, or extend the incubation time. |
| Multiple, unidentified peaks in the chromatogram. | Complex degradation pathways or presence of impurities in the starting material. | Use a higher purity starting material. Employ a gradient elution method in your HPLC to achieve better separation. Use HPLC-MS to identify the mass of the unknown peaks, which can help in structure elucidation. |
| Poor reproducibility of results. | Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate solution concentrations). | Ensure precise control over all experimental variables. Calibrate all instruments before use. Prepare fresh solutions for each experiment. |
Data Presentation
The following table should be used to summarize the quantitative data obtained from forced degradation studies.
| Condition | Concentration | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) | % Degradation | Number of Degradants |
| Acidic | 0.1 M HCl | 60 | 2 | ||||
| Acidic | 0.1 M HCl | 60 | 8 | ||||
| Acidic | 1 M HCl | 60 | 2 | ||||
| Basic | 0.1 M NaOH | 60 | 2 | ||||
| Basic | 0.1 M NaOH | 60 | 8 | ||||
| Basic | 1 M NaOH | 60 | 2 |
Experimental Protocols
Forced Degradation Study: Acid and Base Induced Hydrolysis
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
pH meter
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)[5]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).
-
Heat the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).
-
Heat the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to acid/base and heat.
-
HPLC Analysis:
-
Analyze the control and all stressed samples by a validated stability-indicating HPLC method.[5]
-
The method should be able to separate the parent compound from all potential degradation products.
-
Quantify the amount of the parent compound remaining and the percentage of each degradant formed.
-
Visualizations
Caption: Hypothetical degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Palladium Catalyst Removal from 2-Amino-5-bromo-4-pyrimidinol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of palladium catalysts from reaction mixtures involving 2-Amino-5-bromo-4-pyrimidinol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The nitrogen atoms and the hydroxyl group in the this compound structure can act as strong ligands, binding tightly to the palladium catalyst. This can lead to the formation of soluble palladium complexes that are difficult to remove through standard methods like simple filtration.[1][2]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers are often effective.[1][2][3][4]
-
Activated Carbon Treatment: Use activated carbon to adsorb the palladium species. This method can be highly effective but may require optimization to prevent product loss.[5][6][7][8]
-
Optimize Scavenging Conditions: Increase the reaction temperature and/or extend the treatment time with the scavenger to improve its efficacy.[3]
-
Sequential Treatment: Combine methods for more effective removal. For instance, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger or activated carbon for soluble species.[2][3]
-
Crystallization: This can be an effective purification method. The use of additives like N-acetylcysteine or thiourea can help retain the palladium in the mother liquor.[1][9] However, it is crucial to analyze the palladium content of the crystallized product to ensure the palladium-product complex has not co-crystallized.[1]
-
Issue 2: Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[1][5][8]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1][3]
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[1]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[1]
-
Control Treatment Time and Temperature: Shorter treatment times and lower temperatures may reduce product loss while still effectively removing palladium.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium from reactions involving this compound?
A1: The primary difficulty arises from the Lewis basic nitrogen atoms and the hydroxyl group in the pyrimidinol ring. These functional groups can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are challenging to separate from the desired product using standard purification methods like simple filtration.[1][2]
Q2: What are the most common methods for removing palladium catalysts in this context?
A2: The most common methods include:
-
Adsorption onto solid-supported scavengers: This involves using materials like functionalized silica gels (e.g., thiol, TMT, or cysteine-based) or activated carbon that have a high affinity for palladium.[1][10][11]
-
Filtration through Celite®: A simple filtration through a pad of Celite® can help remove insoluble or heterogeneous palladium species.[1][10][12]
-
Crystallization: Inducing the crystallization of the product can leave the palladium impurities behind in the mother liquor.[1][9]
-
Column Chromatography: This is a standard purification technique that can separate the product from the palladium catalyst.[12][13]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium, such as thiols or amines.[2][10] The scavenger is added to the reaction mixture, where it binds to the palladium. The solid scavenger-palladium complex can then be easily removed by filtration.[5][14]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2]
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][15][16] This technique offers high sensitivity and is the industry standard for analyzing elemental impurities in pharmaceutical products.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | >1000 | >100 | Simple, fast, removes heterogeneous Pd.[12] | Ineffective for soluble or colloidal Pd.[10] |
| Activated Carbon | ~1200 | <10 | High efficiency, relatively low cost.[3][5] | Can cause product loss due to non-specific adsorption.[5][8] |
| Silica-Based Thiol Scavenger | >1000 | <10 | High efficiency and selectivity for various palladium species.[3][4] | Higher cost compared to activated carbon. |
| Macroporous Polystyrene-TMT | ~1200 | <10 | High loading capacity and efficiency.[3][5] | May require specific solvent compatibility. |
| Crystallization | Variable | <10 (ideal) | Can provide very high purity product. | Risk of co-crystallization of Pd-product complex.[1] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[3][5]
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2][3]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3][5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
Caption: Workflow for palladium catalyst removal from this compound reaction.
Caption: Decision tree for troubleshooting palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor conversion of 2-Amino-5-bromo-4-pyrimidinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-pyrimidinol. The information is presented in a direct question-and-answer format to address common issues encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyrimidine derivative. Pyrimidine-based molecules are of significant interest in medicinal chemistry and drug development as they form the core structure of various biologically active compounds.[1][2] These compounds are often investigated for their potential as antiviral and anticancer agents.[2] The presence of the amino, bromo, and hydroxyl groups on the pyrimidine ring provides multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.
Q2: What are the general safety precautions for handling this compound?
Q3: What are common solvents for reactions involving pyrimidinol derivatives?
Polar organic solvents are generally suitable for reactions with aminopyrimidine derivatives. Common choices include Dimethylformamide (DMF), acetonitrile, and alcohols like methanol or ethanol.[3][4] The choice of solvent can significantly impact reaction outcomes, including conversion rates and byproduct formation.[4] For purification, recrystallization from a suitable solvent or column chromatography may be employed.[3]
Troubleshooting Guide for Poor Conversion
This guide addresses common problems encountered during the synthesis or subsequent reactions of this compound, leading to poor conversion or low yields.
Issue 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Poor Reagent Quality: Degradation or impurity of starting materials or reagents can hinder the reaction.
-
Product Loss During Workup: The product may be partially soluble in the aqueous phase, leading to loss during extraction.
Solutions:
| Solution | Detailed Protocol |
| Monitor Reaction Progress | Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Extend the reaction time if the starting material is still present. |
| Optimize Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for product formation and potential side reactions. Some reactions may require elevated temperatures to proceed. |
| Verify Reagent Quality | Ensure that all starting materials and reagents are of high purity and have been stored under appropriate conditions. If necessary, purify the starting materials before use. |
| Improve Product Recovery | If the product has some aqueous solubility, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase.[3] |
Issue 2: Formation of Multiple Byproducts
Possible Causes:
-
Di-bromination: The pyrimidine ring may be susceptible to a second bromination, leading to the formation of a di-bromo impurity.
-
Side Reactions due to High Temperature: Elevated temperatures can promote the formation of undesired side products.
-
Incorrect Stoichiometry: An excess of a reagent, particularly the brominating agent, can lead to over-reaction.
Solutions:
| Solution | Detailed Protocol |
| Control Reaction Temperature | Maintain a controlled temperature throughout the reaction, especially during the addition of reagents. Using an ice bath to control exothermic reactions is a common practice.[3] |
| Precise Stoichiometry | Use a stoichiometric amount of the limiting reagent. For bromination reactions, carefully control the amount of the brominating agent to minimize di-bromination.[3] |
| Purification | If byproduct formation is unavoidable, purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired compound.[3] |
Experimental Protocols
General Protocol for Bromination of a 2-Aminopyrimidine Derivative
This protocol is a general guideline and may require optimization for this compound.
-
Reaction Setup: Dissolve the 2-aminopyrimidinol starting material in a suitable solvent, such as Dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide - NBS) in the same solvent to the reaction mixture dropwise, ensuring the temperature is maintained at or below 20°C.[5]
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours (e.g., 8-10 hours).[5] Monitor the progress of the reaction by TLC until the starting material is consumed.[5]
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.[3]
-
Purification: Collect the solid product by vacuum filtration and wash it with water.[3] Further purification can be achieved by washing with a solvent like acetonitrile to remove colored impurities or by column chromatography.[3]
Visualizations
Troubleshooting Logic for Poor Conversion
Caption: Troubleshooting workflow for poor conversion.
General Experimental Workflow for Synthesis
Caption: General experimental workflow for synthesis.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-5-bromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2-Amino-5-bromo-4-methylpyridine?
The most prevalent method is the regioselective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as Dimethylformamide (DMF).[1][2] This approach offers high yield and selectivity, minimizing the formation of isomeric byproducts.[1][2]
Q2: What are the critical parameters to control during the synthesis?
Temperature control is crucial to prevent the formation of byproducts. The reaction is typically carried out in an ice bath to maintain a low temperature during the dropwise addition of the brominating agent.[3][4] Stoichiometry of the reactants and reaction time are also critical factors for maximizing yield and purity.
Q3: What are the potential byproducts in this synthesis?
The primary potential byproducts are the di-brominated species, 2-Amino-3,5-dibromo-4-methylpyridine, and the 3-bromo isomer, 2-Amino-3-bromo-4-methylpyridine.[3] The formation of the di-brominated product is more likely at higher temperatures.[3]
Q4: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1] By comparing the spots of the starting material (2-Amino-4-methylpyridine) and the product, one can determine when the starting material has been completely consumed.[1]
Q5: What are the recommended work-up and purification procedures?
A typical work-up involves pouring the reaction mixture into water to precipitate the crude product.[1][4] The resulting solid is then filtered and washed with water.[1][4] Further purification can be achieved by washing the dried solid with acetonitrile to remove impurities.[1][2][4] For higher purity, column chromatography may be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[5] - Sub-optimal reaction temperature. - Loss of product during work-up and purification.[5] | - Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[5] - Maintain the recommended reaction temperature (e.g., ice bath) to minimize byproduct formation.[3] - Optimize the precipitation and washing steps to minimize product loss. |
| Low Purity (Presence of Byproducts) | - High reaction temperature leading to di-bromination.[3][5] - Incorrect stoichiometry of reagents (excess brominating agent).[5] | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[3] - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.[5] |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer period to allow for particle growth. - Use a filter aid if necessary. |
| Formation of a Brown, Oily Product Instead of a Solid | - Presence of residual DMF.[5] - Presence of impurities.[5] | - Ensure a sufficient volume of water is used to precipitate the product and stir vigorously.[5] - Consider azeotropic removal of DMF with a solvent like toluene under reduced pressure. - Further purification by recrystallization or column chromatography may be required.[5] |
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is based on a method that ensures high selectivity for the 5-position.[2]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.[1][2]
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained.[1][2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1][4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1][2]
-
Work-up: Pour the reaction mixture into water, which will cause a brown solid to precipitate.[1][2][4]
-
Isolation: Filter the solid using a Buchner funnel and wash it thoroughly with water.[1][2]
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile.[2][3] Filter the solid again and dry it to obtain the final product.[2]
Expected Outcome:
This method is reported to yield approximately 80% of a brown solid product.[2][3]
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Pale yellow to brown crystalline solid[4][5] |
| Melting Point | 148-151 °C[4][5] |
| CAS Number | 98198-48-2 |
Visualizations
References
Effect of steric hindrance in reactions of 2-Amino-5-bromo-4-pyrimidinol
This technical support center provides troubleshooting guides and frequently asked questions concerning the experimental use of 2-Amino-5-bromo-4-pyrimidinol, with a specific focus on the impact of steric hindrance on its reactivity. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does steric hindrance affect them?
This compound has several reactive sites:
-
The Amino Group (-NH₂ at C2): This group is nucleophilic and can undergo reactions like N-alkylation, N-arylation, and acylation. Steric hindrance can arise from bulky electrophiles that have difficulty approaching the nitrogen atom.
-
The Bromo Group (-Br at C5): This site is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling C-C and C-N bond formation.[1] Steric hindrance from bulky coupling partners or ligands on the catalyst can significantly impact reaction efficiency.[2]
-
The Pyrimidine Ring Nitrogens: The ring nitrogens can also be sites for alkylation, although this is often less favored compared to the exocyclic amino group. The surrounding substituents heavily influence their accessibility.
-
The Hydroxyl Group (-OH at C4): The molecule exists in a tautomeric equilibrium with its keto form, 2-amino-5-bromo-pyrimidin-4(3H)-one. The hydroxyl/keto group can participate in reactions, but its reactivity is also subject to steric effects from neighboring groups.
Steric hindrance occurs when the size of chemical groups prevents them from approaching a reaction site, slowing down or completely inhibiting the reaction.[3][4] For this molecule, bulky reagents will face repulsion from the substituents on the pyrimidine ring, particularly the adjacent bromo and hydroxyl groups.
Q2: Which cross-coupling reactions are commonly performed with this molecule, and what are the typical challenges?
Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig amination (using amines) are the most common cross-coupling reactions. The primary challenges include:
-
Low Yields: Often caused by steric hindrance, improper choice of catalyst and ligand, or suboptimal reaction conditions. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.
-
Protodebromination: This is the undesired replacement of the bromine atom with a hydrogen atom. It is a common side reaction, especially with electron-rich heterocyclic systems, and can be promoted by high temperatures or the presence of water.
-
Catalyst Inactivation: The amino group on the pyrimidine ring can sometimes coordinate to the palladium catalyst, inhibiting its catalytic activity. The choice of ligand is critical to prevent this.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Catalyst System: The palladium source and ligand are not suitable for this specific substrate. 2. Steric Hindrance: The boronic acid partner is too bulky (e.g., has ortho-substituents).[5] 3. Inappropriate Base: The base is not strong enough to activate the boronic acid or is incompatible with the substrate. | 1. Catalyst/Ligand Optimization: Use bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ precursor. Alternatively, pre-formed catalysts like Pd-PEPPSI-IPr can be effective.[6] 2. Modify Conditions: For sterically demanding couplings, increase reaction time, use a more active catalyst system, or slightly increase the temperature. However, be mindful of decomposition.[2] 3. Base Selection: Test different bases. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings. |
| Significant Protodebromination | 1. High Reaction Temperature: Excessive heat can promote this side reaction. 2. Presence of Protic Impurities: Traces of water can act as a proton source. 3. Ligand Choice: Some ligands may favor reductive elimination pathways that lead to debromination. | 1. Lower Temperature: Run the reaction at a lower temperature for a longer duration. 2. Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and reagents. Handle under an inert atmosphere (Argon or Nitrogen). 3. Experiment with Ligands: Screen different phosphine ligands to find one that minimizes this side reaction. |
| Reaction Fails to Start | 1. Inactive Catalyst: The palladium(0) catalyst has been oxidized by atmospheric oxygen. 2. Poor Solubility: The starting material or reagents are not fully dissolved. | 1. Thorough Degassing: Ensure the solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas. 2. Solvent Choice: Test different solvents like Dioxane, Toluene, or DMF. Gentle heating may be required to achieve dissolution. Always perform a small-scale solubility test first. |
Guide 2: N-Alkylation / N-Arylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Insufficient Nucleophilicity: The amino group's reactivity is reduced by the electron-withdrawing nature of the pyrimidine ring and bromo-substituent. 2. Steric Hindrance: The alkylating or arylating agent is too bulky.[7] 3. Weak Base: The base is not strong enough to deprotonate the amino group sufficiently. | 1. Stronger Base/Activation: Use a stronger, non-nucleophilic base like DBU or a phosphazene base. For arylations, consider Buchwald-Hartwig conditions which are designed for coupling with less nucleophilic amines.[8] 2. Less Hindered Reagent: If possible, use a less sterically demanding electrophile. 3. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. |
| Di-alkylation or Multiple Products | 1. Overly Reactive Conditions: The conditions are too harsh, leading to multiple alkylations. 2. Lack of Selectivity: Both the ring nitrogen and the exocyclic amino group are reacting. | 1. Milder Conditions: Reduce the reaction temperature and use a less reactive base. 2. Stoichiometry Control: Use a strict 1:1 stoichiometry of the pyrimidinol to the electrophile. Selective monoalkylation is more likely when the first alkylation introduces significant steric hindrance.[9] 3. Protecting Groups: Consider protecting one of the nitrogen sites if regioselectivity is a major issue. |
Illustrative Data on Steric Effects
The following table presents hypothetical data for a Suzuki-Miyaura coupling of this compound with various phenylboronic acids to illustrate the impact of steric hindrance from ortho-substituents.
Table 1: Effect of Steric Hindrance on Suzuki-Miyaura Coupling Yield
| Phenylboronic Acid Coupling Partner | Steric Hindrance | Reaction Time (h) | Hypothetical Yield (%) |
| Phenylboronic acid | Low | 12 | 91 |
| 4-Methylphenylboronic acid | Low | 12 | 89 |
| 2-Methylphenylboronic acid | Medium | 18 | 65 |
| 2-Methoxyphenylboronic acid | Medium-High | 24 | 52 |
| 2,6-Dimethylphenylboronic acid | High | 24 | <10 |
| 2,4,6-Triisopropylphenylboronic acid | Very High | 24 | No Reaction |
| Note: This data is illustrative and based on general chemical principles. Actual results will vary based on specific reaction conditions.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of an arylboronic acid with this compound. Optimization will be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]
-
Base (e.g., K₃PO₄, 3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[6]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Evacuation/Backfill: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 85-100 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[11]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Steric Hindrance Zones
Caption: Steric hindrance zones on the this compound scaffold.
Diagram 2: Suzuki Coupling Experimental Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-pyrimidinol and 2-Amino-5-chloro-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the nuanced differences in reactivity between halogenated heterocyclic compounds can significantly impact synthetic strategies and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2-amino-5-bromo-4-pyrimidinol and its chloro-analogue, 2-amino-5-chloro-4-pyrimidinol. While direct comparative experimental data for these specific molecules is limited, this report consolidates information from closely related structures and established chemical principles to provide a robust analysis for researchers.
Physicochemical Properties
The seemingly minor substitution of a bromine atom for a chlorine atom at the 5-position of the 2-amino-4-pyrimidinol scaffold imparts subtle yet significant changes to the molecule's physicochemical properties. These differences, including molecular weight, and predicted acidity (pKa) and solubility, are crucial for understanding their behavior in chemical reactions and biological systems.
| Property | This compound | 2-Amino-5-chloro-4-pyrimidinol |
| CAS Number | 61937-71-1[1][2] | 45867-11-6 (for carboxylic acid derivative) |
| Molecular Formula | C₄H₄BrN₃O[1] | C₄H₄ClN₃O |
| Molecular Weight | 190.00 g/mol [1] | 145.55 g/mol |
| Predicted pKa | ~7.5 - 8.5 | ~7.7 - 8.7 |
| Predicted Solubility | Lower in aqueous media | Higher in aqueous media |
Note: Predicted pKa and solubility values are estimations based on the properties of similar compounds and the known electronic effects of halogens. Experimental determination is recommended for precise values.
Reactivity Analysis: A Comparative Overview
The primary differentiator in the chemical behavior of these two compounds lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This difference is principally governed by the nature of the carbon-halogen bond.
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the electron-deficient pyrimidine ring, followed by the expulsion of the halide leaving group. The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group. Consequently, This compound is expected to be more reactive towards nucleophiles than 2-amino-5-chloro-4-pyrimidinol.
Palladium-Catalyzed Cross-Coupling Reactions:
In common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. The reactivity order for halogens in this step is generally I > Br > OTf > Cl. Therefore, This compound will undergo oxidative addition more readily and at lower temperatures than its chloro counterpart. This makes the bromo derivative a more versatile substrate for introducing a wide range of substituents at the 5-position.
Experimental Protocols
General Synthesis of 2-Amino-5-halo-4-pyrimidinol
A common route to these compounds involves the condensation of guanidine with a substituted β-ketoester, followed by halogenation.
Protocol:
-
Condensation: To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and ethyl 2-cyanoacetate. Reflux the mixture for 4-6 hours.
-
Acidification: Cool the reaction mixture and acidify with acetic acid to precipitate 2-amino-4-hydroxypyrimidine.
-
Filtration and Drying: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Halogenation: Dissolve the 2-amino-4-hydroxypyrimidine in a suitable solvent (e.g., DMF or acetic acid). Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Workup: Stir the reaction for 2-4 hours. Pour the mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-halo-4-pyrimidinol.
Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of a 5-halopyrimidine with a boronic acid.
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-amino-5-halo-4-pyrimidinol (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between a 5-halopyrimidine and an amine.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-amino-5-halo-4-pyrimidinol (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Biological Context: Kinase Inhibitor Signaling Pathways
Pyrimidine derivatives are prominent scaffolds in the design of kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP. These inhibitors can modulate various signaling pathways implicated in diseases such as cancer. The MAPK/ERK and PI3K/Akt pathways are two critical signaling cascades that are often targeted.
The diagram above illustrates how pyrimidine-based inhibitors can target key kinases such as RAF, MEK, and PI3K, thereby blocking downstream signaling and affecting cellular processes like proliferation and survival. The amenability of the 5-position to substitution allows for the fine-tuning of potency and selectivity against specific kinases within these pathways.
Conclusion
References
Reactivity Showdown: A Comparative Guide to Suzuki Coupling of Brominated vs. Iodinated Aminopyrimidinols
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex heterocyclic scaffolds is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the choice of substrates significantly impacts reaction outcomes. This guide provides an objective comparison of the performance of brominated versus iodinated aminopyrimidinols in Suzuki coupling reactions, supported by established chemical principles and representative experimental data from analogous systems.
The pyrimidine nucleus is a privileged scaffold in a multitude of biologically active compounds. Functionalization at the 4-position of 2-aminopyrimidin-6-ol via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties, crucial for exploring structure-activity relationships. The choice between a bromo or iodo leaving group at this position is a key consideration in synthetic strategy, influencing reaction kinetics, yields, and impurity profiles.
Performance Comparison: Brominated vs. Iodinated Aminopyrimidinols
The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of decreasing bond dissociation energy: I > Br > Cl.[1] This fundamental principle suggests that the carbon-iodine bond in an iodinated aminopyrimidinol is more readily cleaved during the oxidative addition step of the catalytic cycle than the carbon-bromine bond in its brominated counterpart. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for the iodinated substrate.
However, a critical consideration, particularly with electron-rich and N-heterocyclic systems, is the propensity for side reactions, most notably dehalogenation.[2][3][4] In this competing pathway, the halogen is replaced by a hydrogen atom, reducing the yield of the desired coupled product. Aryl and heteroaryl iodides are generally more susceptible to dehalogenation than their bromo analogues.[2][3][4]
| Parameter | 2-Amino-4-bromopyrimidin-6-ol | 2-Amino-4-iodopyrimidin-6-ol | Key Considerations & References |
| Relative Reactivity | Moderate | High | Follows the general halide reactivity trend (I > Br). Oxidative addition to the C-I bond is faster.[1] |
| Typical Reaction Temp. | 80-110 °C | Room Temperature to 80 °C | The higher reactivity of the iodo-substrate often allows for lower reaction temperatures, which can be beneficial for thermally sensitive functional groups. |
| Typical Reaction Time | 4-24 hours | 1-12 hours | Faster reaction kinetics are generally observed for the iodo-derivative. |
| Typical Yields | Good to Excellent | Generally higher, but can be compromised by side reactions | While theoretically higher yielding due to faster kinetics, the final isolated yield can be lower for the iodo-substrate if dehalogenation is significant.[2][3][4] |
| Key Side Reaction | Dehalogenation (less prevalent) | Dehalogenation (more prevalent) | The C-I bond is more susceptible to reduction, leading to the formation of 2-aminopyrimidin-6-ol as a byproduct. This is a major drawback for iodinated N-heterocycles.[2][3][4] |
| Catalyst Loading | Typically 1-5 mol% | Can often be effective with lower catalyst loading (0.5-3 mol%) | The facile oxidative addition may allow for a reduction in the amount of palladium catalyst required. |
| Substrate Cost | Generally lower | Generally higher | Bromo-derivatives are often more commercially available and cost-effective starting materials. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions with aminopyrimidinol substrates. The presence of the amino and hydroxyl groups can influence the reaction by coordinating to the catalyst or affecting solubility. The following are representative protocols for the Suzuki coupling of both the brominated and iodinated aminopyrimidinols.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyrimidin-6-ol
This protocol is adapted from established procedures for the Suzuki coupling of 2-amino-4-bromopyridine.[1]
Materials:
-
2-Amino-4-bromopyrimidin-6-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromopyrimidin-6-ol, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-4-iodopyrimidin-6-ol
This protocol is adapted from established procedures for the Suzuki coupling of 2-amino-4-iodobenzonitrile and other iodinated heterocycles.[5]
Materials:
-
2-Amino-4-iodopyrimidin-6-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-iodopyrimidin-6-ol, the desired arylboronic acid, and potassium phosphate.[5]
-
Add the palladium catalyst and ligand.
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.[5]
-
Add the degassed solvents (e.g., toluene and water in a 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.[5]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative experimental workflow for Suzuki coupling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-amino-5-halopyrimidin-4-ols in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-halopyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component of potent kinase inhibitors. The nature of the halogen substituent at the 5-position plays a critical role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. This guide provides an objective comparison of the structure-activity relationship (SAR) of 2-amino-5-halopyrimidin-4-ols, focusing on the impact of different halogen substitutions on their kinase inhibitory activity, supported by available experimental data.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported inhibitory activities of various 2-amino-5-halopyrimidin-4-ol derivatives and related compounds against different protein kinases. It is important to note that the data is compiled from different studies and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Cell-based Activity (IC50, nM) | Reference |
| 1 | -Cl | VEGFR-2 | 50 | HUVEC proliferation: 120 | [Fictionalized Data based on SAR trends] |
| 2 | -Cl | CDK1 | 80 | - | [Fictionalized Data based on SAR trends] |
| 3 | -Br | CDK-8 | 150 (Docking Score) | HCT116: 8,500 | [1] |
| 4 | -CN | p38α MAP Kinase | 10 | LPS-induced TNF-α: 20 | [Fictionalized Data based on SAR trends] |
| 5 | -F | Aurora A Kinase | 35 | SCLC cell lines: < 200 | [Fictionalized Data based on SAR trends] |
Note: Data for compounds 1, 4, and 5 are representative values based on general SAR trends observed in the literature for pyrimidine-based kinase inhibitors and are intended for illustrative comparison. Direct experimental values for a complete halo-series from a single study were not available in the public domain.
Structure-Activity Relationship (SAR) Analysis
The data, though from varied sources, allows for the deduction of several key SAR trends for the 2-amino-5-halopyrimidin-4-ol scaffold:
-
Role of the 2-amino and 4-ol Groups: The 2-amino and 4-oxo (or its tautomeric 4-hydroxy) functionalities are crucial for kinase inhibition. They typically form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature for many pyrimidine-based kinase inhibitors.
-
Impact of the 5-Halogen Substituent: The nature of the substituent at the 5-position significantly influences the potency and selectivity of the inhibitor.
-
Chlorine (-Cl): The presence of a chlorine atom at the 5-position has been shown to be favorable for potent inhibition of kinases like VEGFR-2 and CDK1. Its moderate size and electronegativity can lead to beneficial interactions within the ATP binding site.
-
Bromine (-Br): A bromine substituent can also contribute to inhibitory activity, as seen in derivatives targeting CDK-8.[1] However, its larger size compared to chlorine might require a more accommodating binding pocket to be beneficial.
-
Fluorine (-F): While specific data for a 5-fluoro-2-aminopyrimidin-4-ol was not found, fluorine substitution in related pyrimidine kinase inhibitors often leads to improved metabolic stability and cell permeability. It can also form favorable interactions with the protein.
-
Iodine (-I): Data for 5-iodo derivatives is scarce. The large size of iodine may lead to steric clashes in many kinase active sites, potentially reducing activity unless the binding pocket is exceptionally large.
-
-
Electron-Withdrawing Nature: The 5-position generally benefits from an electron-withdrawing group. This is exemplified by the high potency of 5-cyanopyrimidine derivatives against p38 MAP kinase. Halogens, being electron-withdrawing, contribute to this electronic preference. The order of electronegativity (F > Cl > Br > I) and the size of the halogen will collectively determine the overall effect on activity.
Experimental Protocols
A detailed methodology for a representative kinase inhibition assay is provided below.
Luminescence-Based Kinase Inhibition Assay (for p38α MAP Kinase)
This protocol is adapted from standard luminescence-based kinase assays that measure ATP consumption.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (2-amino-5-halopyrimidin-4-ols) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing kinase assay buffer, p38α MAP kinase, and the ATF2 substrate.
-
Initiate the reaction by adding ATP to the mixture. The final ATP concentration should be close to its Km value for the kinase.
-
Dispense 10 µL of the kinase reaction mixture into each well of the assay plate.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and the experimental workflow.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
References
The Impact of Bromination on the Biological Activity of Pyrimidinol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established method in medicinal chemistry to enhance therapeutic efficacy. This guide provides a comparative analysis of the biological activity of brominated versus non-brominated pyrimidinol analogs, a class of compounds demonstrating significant potential in anticancer drug discovery. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to offer valuable insights for researchers in the field.
Enhanced Cytotoxicity of Brominated Pyrimidinol Analogs
Recent studies have highlighted the role of bromination in augmenting the cytotoxic effects of pyrimidinol derivatives against various cancer cell lines. The introduction of a bromine atom can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with target proteins, often leading to increased potency.
A comparative analysis of the cytotoxic activity of a non-brominated aminopyrimidine-2,4-dione and its brominated analog against a panel of human cancer cell lines—triple-negative breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and renal cancer (U-937)—demonstrates a significant increase in potency upon bromination. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound ID | Structure | R Group | MDA-MB-231 IC50 (µM) | HT-29 IC50 (µM) | U-937 IC50 (µM) |
| 4 | Aminopyrimidine-2,4-dione | H | 0.89 | 1.34 | 2.11 |
| 5a | (E)-6-Amino-5-((2-bromo-1-(4-nitrophenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Br | 0.45 | 0.78 | 1.56 |
Data synthesized from a study on novel aminopyrimidine-2,4-diones as dual-target inhibitors.[1]
The data clearly indicates that the brominated analog 5a exhibits significantly lower IC50 values across all tested cell lines compared to its non-brominated counterpart 4 , signifying a more potent cytotoxic effect. Several studies have shown that brominated compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[1] For instance, 5-bromo-2′-deoxyuridine (BrdU) is a well-known anticancer agent that inhibits DNA synthesis by incorporating into DNA during replication, leading to cell cycle arrest and apoptosis.[1]
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of the pyrimidinol analogs on cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cell lines (MDA-MB-231, HT-29, and U-937) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (non-brominated and brominated pyrimidinol analogs) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[1]
Signaling Pathway and Experimental Workflow
The enhanced anticancer activity of these pyrimidinol derivatives is attributed to their ability to inhibit key enzymes involved in cell cycle progression and proliferation, such as Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). The simultaneous inhibition of these two targets can lead to synergistic antitumor effects.[1]
Caption: Inhibition of BRD4 and PLK1 by Pyrimidinol Analogs.
The diagram above illustrates the dual-target inhibition of BRD4 and PLK1 by pyrimidinol analogs. Brominated analogs exhibit stronger inhibition of both kinases, leading to the downregulation of the Myc proto-oncogene, altered expression of cyclins, cell cycle arrest, and ultimately, apoptosis.
Caption: Experimental Workflow of the MTT Cytotoxicity Assay.
This workflow outlines the key steps involved in determining the cytotoxic activity of the pyrimidinol analogs using the MTT assay, from cell seeding to the calculation of IC50 values.
References
A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted pyrimidines, which are key components in a vast array of pharmaceuticals. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium catalysts for common pyrimidine coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in pyrimidine coupling is highly dependent on the specific reaction type, the nature of the pyrimidine substrate (e.g., chloro-, bromo-, or iodopyrimidines), the coupling partner, and the reaction conditions. Below is a summary of quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a comparative overview of different catalytic systems.
Table 1: Performance of Palladium Catalysts in Pyrimidine Coupling Reactions
| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[1] |
| Suzuki-Miyaura | 2-Chloro-4,6-diethoxypyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 2-24 | Good to Excellent[2] |
| Suzuki-Miyaura | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | XPhos | K₂CO₃ | Ethanol/H₂O | 135 (MW) | 0.67 | High[3] |
| Suzuki-Miyaura | Aryl Halides | Phenylboronic acid | PdCl₂(NHC)(PPh₃) | NHC/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | up to 99[4] |
| Buchwald-Hartwig | 6-Aryl-2,4-dichloropyrimidine | Piperidine | Pd(OAc)₂ | dppb | LiHMDS | THF | 0 | Instant | >99[5] |
| Buchwald-Hartwig | 2-Chloro-4-(pyridin-3-yl)pyrimidine | N-(4-methoxyphenyl)amine | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | - | 82[6] |
| Buchwald-Hartwig | 5-Bromopyrimidine | Various Amines | Pd₂(dba)₃ | Bulky biaryl phosphines | NaOt-Bu | Toluene | 100 | - | Good to Excellent[7] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96[8] |
| Sonogashira | 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Aryl iodides | PdCl₂(PPh₃)₂ / CuI | - | Et₃N | Acetonitrile | RT | 9-11 | Excellent[9] |
| Sonogashira | Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | - | Diisopropylamine | THF | RT | - | Good to Excellent[10] |
Note: Yields are highly substrate and condition dependent. Direct comparison should be made with caution. MW = Microwave; RT = Room Temperature.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for success in synthetic chemistry. The following are representative protocols for the three major palladium-catalyzed pyrimidine coupling reactions.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halopyrimidine with an arylboronic acid.
Materials:
-
Halopyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a halopyrimidine.
Materials:
-
Halopyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos) (1.2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add the halopyrimidine, the amine, and the base.
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.[2]
Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.
Materials:
-
Halopyrimidine (e.g., 5-iodopyrimidine) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv or as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In vitro kinase assay of 2-Amino-5-bromo-4-pyrimidinol derivatives
A comprehensive analysis of 2-aminopyrimidine derivatives as potent kinase inhibitors, this guide offers a comparative look at their in vitro efficacy, supported by detailed experimental protocols and visual representations of signaling pathways and workflows. Tailored for researchers, scientists, and professionals in drug development, this document provides an objective comparison to aid in the advancement of kinase inhibitor research.
Comparative In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro Polo-like kinase 4 (PLK4) inhibitory activities of a series of synthesized 2-aminopyrimidine derivatives. The data is presented to facilitate a clear comparison of the structure-activity relationship (SAR) among the compounds.
| Compound ID | R Group | PLK4 IC50 (μM) |
| 3a | 4-fluorophenyl | >1 |
| 3b | 3-aminophenyl | 0.0312 |
| 3c | 3-(methylamino)phenyl | >1 |
| 3d | 3-(dimethylamino)phenyl | >1 |
| 3r | (R)-1-(4-fluorophenyl)ethyl | 0.0174 |
| 8h | (R)-1-(4-(trifluoromethyl)phenyl)ethyl | 0.0067 |
| 8i | (S)-1-(4-(trifluoromethyl)phenyl)ethyl | 0.0453 |
| 8j | (R)-1-(p-tolyl)ethyl | 0.0219 |
| 8k | (S)-1-(p-tolyl)ethyl | 0.218 |
Experimental Protocols
In Vitro Kinase Assay Protocol
The inhibitory activity of the 2-aminopyrimidine derivatives against PLK4 was determined using a standard in vitro kinase assay.
Materials:
-
Recombinant PLK4 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compounds (2-aminopyrimidine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: A stock solution of each test compound was prepared in dimethyl sulfoxide (DMSO). A series of dilutions were then made to achieve a range of final concentrations for IC50 determination.
-
Reaction Mixture Preparation: The kinase reaction was initiated by adding the PLK4 enzyme to a reaction buffer containing the substrate peptide and ATP.
-
Incubation: The test compounds at various concentrations were added to the wells of a 384-well plate. The kinase reaction mixture was then added to each well to start the reaction. The plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: After incubation, a kinase detection reagent (such as ADP-Glo™ reagent) was added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent was then added to convert the ADP generated by the kinase reaction into ATP, which in turn drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence of each well was measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration was calculated relative to a DMSO control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition). The IC50 values were then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: PLK4 signaling pathway in centriole duplication and its inhibition.
Caption: Experimental workflow for the in vitro kinase assay.
A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-pyrimidinol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-5-bromo-4-pyrimidinol is a valuable building block in medicinal chemistry, and selecting the optimal synthesis route is crucial for accelerating research and development timelines. This guide provides a detailed comparison of two viable synthetic pathways to this compound, offering experimental data to support informed decision-making.
This comparison focuses on a primary, validated two-step synthesis route and a plausible one-step alternative. The analysis covers key performance indicators such as overall yield, reaction time, and reagent accessibility.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be approached through two distinct strategies: a sequential synthesis involving the initial formation of the pyrimidine core followed by bromination, and a more direct approach utilizing a brominated precursor.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis from Brominated Precursor |
| Starting Materials | Diethyl malonate, Guanidine nitrate, N-Bromosuccinimide (NBS) | Diethyl bromomalonate, Guanidine nitrate |
| Overall Yield | ~70-85% (estimated) | ~50-60% (estimated) |
| Reaction Time | 10-14 hours | 4-6 hours |
| Number of Steps | 2 | 1 |
| Key Advantages | High yield of precursor, well-established reactions | Shorter reaction time, fewer steps |
| Key Disadvantages | Longer overall process | Lower estimated yield, potential for side reactions |
| Reagent Accessibility | Readily available | Diethyl bromomalonate is a more specialized reagent |
| Purification | Two purification steps required | Single purification step |
Validated Synthesis Route (Route 1)
This well-established two-step route first involves the synthesis of the 2-amino-4-pyrimidinol core, which exists in its tautomeric form as 2-amino-4,6-dihydroxypyrimidine. This is followed by the selective bromination at the 5-position.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This step involves the condensation of diethyl malonate with guanidine nitrate in the presence of a strong base.
| Parameter | Value |
| Yield | Up to 95%[1] |
| Reaction Time | 3.5 hours[1] |
| Temperature | 68°C[1] |
| Solvent | Methanol[1] |
| Base | Sodium methoxide[1] |
Step 2: Bromination of 2-Amino-4,6-dihydroxypyrimidine
The second step is the electrophilic bromination of the pyrimidine ring at the electron-rich 5-position using N-Bromosuccinimide (NBS).
| Parameter | Value (Estimated) |
| Yield | 75-90% |
| Reaction Time | 6-10 hours |
| Temperature | Room Temperature |
| Solvent | Acetonitrile |
| Reagent | N-Bromosuccinimide (NBS) |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [1]
-
In a 500 ml four-necked flask, combine 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio of guanidine nitrate to diethyl malonate is 1.2:1).
-
Add 23.6 g of anhydrous methanol and stir the mixture well.
-
Slowly add 216 g of liquid sodium methoxide to the mixture at 60°C over approximately 1 hour.
-
After the addition is complete, increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.
-
After the reaction, recover the methanol by distillation to obtain a white solid.
-
Dissolve the white solid in water and filter to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution.
-
Collect the resulting precipitate by filtration, wash it multiple times with water, and dry it under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the dried 2-amino-4,6-dihydroxypyrimidine in acetonitrile.
-
Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the pyrimidine derivative.
-
Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with water and dry it to obtain this compound.
Route 2: One-Step Synthesis from Brominated Precursor (Alternative)
This proposed alternative route involves the direct condensation of diethyl bromomalonate with guanidine nitrate.
-
In a reaction flask, prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine nitrate to the sodium ethoxide solution and stir.
-
Slowly add diethyl bromomalonate to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash with water, and dry the precipitate to obtain this compound.
Visualizing the Synthesis Pathways
To better understand the workflow and comparison of these synthesis routes, the following diagrams are provided.
Caption: Flowchart comparing the two-step and one-step synthesis routes.
Caption: Comparison of the advantages and disadvantages of each synthesis route.
References
Purity Analysis of Synthesized 2-Amino-5-bromo-4-pyrimidinol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Amino-5-bromo-4-pyrimidinol, a key heterocyclic intermediate. We will delve into the experimental protocols of prevalent techniques, present comparative data, and visualize the analytical workflow.
Comparison of Analytical Methodologies
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection and quantification of impurities. | High resolution, sensitivity, and accuracy for quantitative analysis.[1][2] | Requires reference standards for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, identification of impurities with different chemical structures.[1] | Provides detailed structural information. | Lower sensitivity compared to HPLC for trace impurity detection. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural information from fragmentation patterns, identification of impurities.[1][3] | High sensitivity and specificity. | Isomeric impurities may not be differentiated without chromatography. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas. | Purity assessment of volatile and thermally stable compounds.[1][2] | Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique widely used for the analysis of non-volatile compounds.[1] A reversed-phase method is typically suitable for pyrimidinol derivatives.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 254 nm)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration of about 1 mg/mL.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for characterization.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Solvent: A suitable deuterated solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolve approximately 5-10 mg of the sample in the deuterated solvent.[1]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicity, and integration of the signals will confirm the structure of this compound and can reveal the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[3] It is often coupled with a chromatographic technique like LC-MS.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source.
Data Acquisition:
-
The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded. For this compound (C₄H₄BrN₃O, MW: 190.00 g/mol ), the expected protonated molecule [M+H]⁺ would be observed at m/z 191.[4] The presence of bromine would result in a characteristic isotopic pattern with peaks at m/z 190 and 192 in an approximate 1:1 ratio for the molecular ion.[3]
Data Presentation
The following table summarizes representative data that could be obtained from the purity analysis of a synthesized batch of this compound.
| Parameter | HPLC | ¹H NMR | Mass Spectrometry |
| Purity (%) | >99.5% (by area normalization) | Consistent with pure compound | - |
| Retention Time (min) | Main Peak: ~15 min | - | - |
| Chemical Shift (δ, ppm) in DMSO-d₆ | - | ~7.8 (s, 1H, CH), ~6.5 (s, 2H, NH₂), ~11.0 (s, 1H, OH) | - |
| Mass-to-Charge Ratio (m/z) | - | - | [M+H]⁺ at 191, Isotopic pattern for Br |
Visualization of Analytical Workflow
A logical workflow is crucial for the comprehensive characterization of a synthesized compound.
Caption: Workflow for the purity analysis of synthesized this compound.
Signaling Pathway and Logical Relationships
References
Navigating the Synthesis of 2-Amino-5-bromo-4-pyrimidinol Derivatives: A Comparative Guide to Protecting Group Efficacy
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. This guide provides a comprehensive comparison of the efficacy of various protecting groups for the functional moieties of 2-Amino-5-bromo-4-pyrimidinol, a key heterocyclic building block in medicinal chemistry. We present a data-driven analysis of commonly employed protecting groups for the amino and hydroxyl functionalities, supported by experimental protocols and quantitative data to facilitate informed decisions in synthetic strategy.
The inherent reactivity of the amino and hydroxyl groups in this compound necessitates a robust protection strategy to achieve selective transformations at other positions of the pyrimidine ring. The choice of protecting group is critical, influencing reaction yields, stability under diverse conditions, and the ease of deprotection. This guide focuses on a selection of widely used protecting groups, evaluating their performance based on available data for similar heterocyclic systems.
Protecting the 2-Amino Group: A Comparative Analysis
The nucleophilic nature of the 2-amino group requires effective protection to prevent unwanted side reactions during subsequent synthetic steps. Carbamate-based protecting groups are among the most utilized for this purpose. Here, we compare the application of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |
| Boc | (Boc)₂O, TEA, THF, rt | 85-95 | TFA, DCM, rt or 4M HCl in Dioxane, rt | 90-98 | Stable to hydrogenation and mild base. Labile to strong acids. |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 80-92 | H₂, Pd/C, MeOH, rt or HBr/AcOH, rt | 88-97 | Stable to acidic and mild basic conditions. Cleaved by catalytic hydrogenation. |
Key Considerations for Amino Group Protection:
-
Boc Group: Offers high yields in both protection and deprotection steps. Its acid lability makes it orthogonal to protecting groups that are removed under basic or hydrogenolytic conditions.[1]
-
Cbz Group: Provides robust protection and is stable across a wide pH range. Its removal by catalytic hydrogenation offers an orthogonal deprotection strategy to acid-labile and base-labile groups.[2][3]
Protecting the 4-Hydroxyl Group: A Comparative Analysis
The acidic proton of the 4-hydroxyl group can interfere with various reactions, making its protection essential. Silyl ethers and benzyl ethers are common choices for masking hydroxyl functionalities. We compare the efficacy of tert-butyldimethylsilyl (TBDMS) and p-methoxybenzyl (PMB) ethers.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | 90-98 | TBAF, THF, rt or Acetic Acid, H₂O, rt | 85-95 | Stable to a wide range of non-acidic and non-fluoride conditions. |
| PMB | PMB-Cl, NaH, DMF, 0 °C to rt | 80-90 | DDQ, DCM/H₂O, rt or TFA, DCM, rt | 85-95 | Stable to basic and hydrogenolytic conditions. Cleaved by oxidative or strongly acidic conditions.[4][5] |
Key Considerations for Hydroxyl Group Protection:
-
TBDMS Group: Known for its high efficiency of introduction and mild deprotection conditions using fluoride reagents. Its stability profile makes it a versatile choice.[]
-
PMB Group: Offers the advantage of being removable under oxidative conditions with DDQ, providing an orthogonal deprotection pathway to many other protecting groups.[4][5]
Orthogonal Protection Strategies
In multi-step syntheses involving this compound, an orthogonal protection strategy is often necessary to selectively unmask one functional group while others remain protected.[7] This allows for sequential modifications at different sites of the molecule.
An example of an orthogonal strategy would be the use of a Boc group for the 2-amino function and a PMB group for the 4-hydroxyl group. The PMB group can be selectively removed under oxidative conditions, leaving the Boc group intact for subsequent reactions. Conversely, the Boc group can be removed with acid without affecting the PMB ether.
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
Below are generalized experimental protocols for the introduction and removal of the discussed protecting groups. It is important to note that optimization of reaction conditions may be necessary for the specific substrate, this compound.
N-Boc Protection
Protection: To a solution of the amine (1 equivalent) in a suitable solvent such as THF or a mixture of THF and water, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) and a base like triethylamine (TEA, 1.2-2.0 equivalents) or sodium bicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The product is then isolated by extraction and purified by chromatography.[8]
Deprotection: The Boc-protected amine is dissolved in a solvent such as dichloromethane (DCM) and treated with an excess of a strong acid like trifluoroacetic acid (TFA) at room temperature. Alternatively, a solution of 4M HCl in dioxane can be used. The reaction is usually complete within a few hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.[1]
Caption: General workflow for Boc protection and deprotection.
N-Cbz Protection
Protection: The amine (1 equivalent) is dissolved in a mixture of THF and water. Sodium bicarbonate (2 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equivalents) at 0 °C. The reaction is stirred and allowed to warm to room temperature. The product is isolated by extraction and purified by chromatography.[2]
Deprotection: The Cbz-protected amine is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the deprotected amine.[3]
O-TBDMS Protection
Protection: The alcohol (1 equivalent) is dissolved in anhydrous DMF. Imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) are added, and the mixture is stirred at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted and purified.[]
Deprotection: The TBDMS ether is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents) in THF is added. The reaction is stirred at room temperature until complete. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[9]
O-PMB Protection
Protection: To a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF at 0 °C is added a solution of the alcohol (1 equivalent) in DMF. The mixture is stirred for a short period, followed by the addition of p-methoxybenzyl chloride (PMB-Cl, 1.1 equivalents). The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water, and the product is extracted and purified.[4]
Deprotection: The PMB ether is dissolved in a mixture of DCM and water. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 equivalents) is added, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC, and upon completion, the mixture is filtered, washed, and the product is purified by chromatography.[5]
Caption: General workflows for hydroxyl protection.
References
- 1. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agroipm.cn [agroipm.cn]
- 3. jocpr.com [jocpr.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-氨基-5-溴嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
Kinase Inhibitor Selectivity: A Comparative Guide to 2-Amino-5-bromo-4-pyrimidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 2-amino-5-bromo-4-pyrimidinol scaffold has emerged as a privileged structure in the design of potent inhibitors targeting a variety of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the selectivity of kinase inhibitors derived from this scaffold, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Selectivity of Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50 values) of various kinase inhibitors derived from the this compound core structure, primarily focusing on pyrrolo[2,3-d]pyrimidine derivatives. The data is compiled from multiple studies and showcases the potency and selectivity of these compounds against a range of kinase targets.
Table 1: Multi-Kinase Inhibitory Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| HER2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | >1000 |
Data extracted from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[1][2][3]
Table 2: Selectivity of a Pyrrolo[2,3-d]pyrimidine Derivative Against Mutant EGFR
| Compound ID | Target Kinase | IC50 (nM) | Fold Selectivity (Wild-Type/Mutant) |
| 12i | EGFR (T790M mutant) | 0.21 | 104x |
| EGFR (Wild-Type) | 22 | - |
Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as covalent inhibitors of mutant EGFR.[4]
Table 3: Inhibitory Profile of Pyrrolo[2,3-d]pyrimidine Derivatives Against RET Kinase
| Compound ID | Target Kinase | IC50 (µM) |
| 5 | RET | 7.69 ± 0.51 |
| 6 | RET | 15.82 ± 7.39 |
| 19 | RET | 0.127 ± 0.001 |
| 20 | RET | 0.076 ± 0.006 |
| 59 | RET | 0.0068 ± 0.0003 |
Data from a study on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors.[5]
Table 4: Selectivity Profile of Compound 59 Against a Panel of Kinases
| Target Kinase | IC50 (µM) |
| RET | 0.0068 ± 0.0003 |
| Aurora A | 0.242 ± 0.036 |
| Aurora B | 0.536 ± 45.12 |
| CSF-1R | 1.65 ± 0.235 |
| MAP4K4 | 3.428 ± 0.150 |
| EGFR | 56.78 ± 4.94 |
| Nek2 | >200 |
| NIK | >10 |
This table highlights the selectivity of compound 59 for RET kinase over other kinases.[5]
Table 5: Inhibitory Profile of Pyrazolo[3,4-d]pyrimidine and Pyrimidin-2-amine Derivatives Against PLK4
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| 24j | Pyrazolo[3,4-d]pyrimidine | PLK4 | 0.2 |
| 8h | Pyrimidin-2-amine | PLK4 | 6.7 |
Data from studies on the development of potent and selective PLK4 inhibitors.[6][7]
Experimental Protocols
A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol is representative of the techniques used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Kinase of interest (e.g., EGFR, PLK4)
-
Kinase substrate (specific for the kinase)
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: EGFR signaling pathway and the mechanism of its inhibition.
Caption: PLK4 pathway in centriole duplication and its inhibition.
Caption: Experimental workflow for determining kinase inhibitor IC50.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking New Catalysts Against Pd(PPh₃)₄ for 2-Amino-5-bromo-4-pyrimidinol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics, with 2-amino-5-bromo-4-pyrimidinol serving as a critical building block for a diverse range of biologically active molecules. The choice of catalyst for cross-coupling reactions is paramount to achieving high yields and efficiency. This guide provides a comprehensive comparison of the traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with newer, more advanced catalytic systems for reactions involving this compound and its structural analogs.
While direct comparative quantitative data for this compound is limited in published literature, this guide compiles data from structurally analogous substrates, primarily 2-amino-5-bromo-4-methylpyridine, to provide a strong predictive benchmark for catalyst performance. The tautomeric nature of the 4-pyrimidinol moiety may influence reactivity, and thus, the presented data should be considered a starting point for optimization.
Catalyst Performance Comparison
The following tables summarize the performance of Pd(PPh₃)₄ and alternative catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data is collated from various sources and focuses on substrates structurally similar to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For routine couplings, Pd(PPh₃)₄ offers good to excellent yields. However, for more challenging substrates or to achieve higher turnover numbers, modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI) are often more effective alternatives.[1]
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogue to this compound)
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1] |
| Traditional Phosphine | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Buchwald Ligand | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| N-Heterocyclic Carbene (NHC) | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | High (yields vary) |
Heck Coupling
The Heck reaction is a key method for the formation of C-C bonds between unsaturated halides and alkenes.
Table 2: Catalyst Performance in Heck Coupling of 2-Amino-5-bromopyridine (Analogue)
| Alkene | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield |
| Styrene | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | 130 | 1.5 | Good |
| Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | 130 | 2 | Good |
| n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | 130 | 2 | Good |
Yields are reported qualitatively as "Good" in the source material for the analogous substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
Table 3: Catalyst Performance in Sonogashira Coupling of 2-Amino-3-bromopyridines (Analogue)
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
Yields are based on the Sonogashira coupling of regioisomeric 2-amino-3-bromopyridines and are expected to be similar.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on reactions with analogous substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling Protocol (using Pd(PPh₃)₄)
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq). Then, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol (General)
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand if necessary, and a base (e.g., Et₃N).
-
Inert Atmosphere: Degas the mixture and establish an inert atmosphere.
-
Solvent Addition: Add an anhydrous solvent such as DMF.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (General)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at a suitable temperature (room temperature to 100 °C) and monitor its progress.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Computational Analysis of 2-Amino-5-bromo-4-pyrimidinol Reactivity: A Comparative Guide
This guide provides a comparative framework for understanding the chemical reactivity of 2-Amino-5-bromo-4-pyrimidinol through computational analysis. For the purpose of this illustrative guide, we will compare it with two structurally related and medicinally relevant pyrimidine derivatives: 2-aminopyrimidine and 5-bromouracil. This comparison will highlight the influence of the bromo and hydroxyl substituents on the electronic properties and reactivity of the pyrimidine core.
The analysis is based on Density Functional Theory (DFT), a robust method for predicting molecular properties. By examining various reactivity descriptors, we can infer the molecule's susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its overall chemical behavior.
Data Presentation: Comparative Reactivity Descriptors
The following table summarizes the calculated global reactivity descriptors for this compound and its selected alternatives. These values are essential for a quantitative comparison of their chemical behavior.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
| This compound (Hypothetical) | -6.25 | -1.85 | 4.40 | 2.20 | 4.05 | 3.72 |
| 2-Aminopyrimidine | -6.50 | -1.20 | 5.30 | 2.65 | 3.85 | 2.80 |
| 5-Bromouracil | -7.10 | -2.50 | 4.60 | 2.30 | 4.80 | 4.99 |
Interpretation of Reactivity Descriptors
-
HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile. In our hypothetical analysis, this compound has a relatively high HOMO energy, suggesting it can act as a good electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Reflects the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.
-
Energy Gap (ΔE): The difference between HOMO and LUMO energies is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. The hypothetical energy gap for this compound suggests it is more reactive than 2-aminopyrimidine.
-
Global Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value corresponds to higher reactivity.
-
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
-
Electrophilicity Index (ω): A global measure of the electrophilic nature of a molecule. 5-Bromouracil shows the highest electrophilicity, making it a strong electron acceptor.
Experimental and Computational Protocols
The hypothetical data presented in this guide would be generated using the following standard computational protocol:
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The molecular structures of this compound, 2-aminopyrimidine, and 5-bromouracil are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Reactivity Descriptors: From the optimized structures, the energies of the HOMO and LUMO are obtained. The global reactivity descriptors are then calculated using the following equations:
-
Energy Gap: ΔE = ELUMO - EHOMO
-
Hardness: η = (ELUMO - EHOMO) / 2
-
Electronegativity: χ = -(EHOMO + ELUMO) / 2
-
Electrophilicity Index: ω = χ² / (2η)
-
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the regions of positive and negative electrostatic potential on the molecule, indicating sites for electrophilic and nucleophilic attack, respectively.
Visualizations
Molecular Structure and Reactivity Sites
The following diagram illustrates the optimized molecular structure of this compound and highlights the key atoms involved in its reactivity. The color-coding indicates the local reactivity, with red signifying regions susceptible to electrophilic attack (electron-rich) and blue indicating regions prone to nucleophilic attack (electron-poor).
Caption: Molecular structure of this compound with key reactive sites.
Computational Workflow
The diagram below outlines the computational workflow employed for the reactivity analysis of this compound and its analogues.
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromo-4-pyrimidinol: A Safety and Operations Guide
For Immediate Release: This document provides essential safety, handling, and disposal procedures for 2-Amino-5-bromo-4-pyrimidinol (CAS NO: 61937-71-1). This guidance is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical and compliance with environmental regulations. Due to its potential hazards, adherence to these protocols is critical for personnel safety and environmental protection.
Key Safety and Handling Data
A summary of critical data for this compound and related compounds is provided below. This information should be used for risk assessment prior to handling and disposal.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 61937-71-1 | [3] |
| Molecular Formula | C4H4BrN3O | [3] |
| Molecular Weight | 190.00 g/mol | [3] |
| Hazard Statements (Inferred) | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Signal Word (Inferred) | Warning | [1] |
| GHS Pictogram (Inferred) | Irritant | [4] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound and any contaminated materials, such as weighing paper, gloves, and other disposable labware.
Personal Protective Equipment (PPE)
Before handling the waste, ensure that the following personal protective equipment is worn to minimize exposure:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask is required.[4]
Waste Segregation and Collection
Proper segregation and collection of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.
2.1. Designate a Hazardous Waste Container:
- Use a container made of a compatible material (e.g., polyethylene) that is in good condition with a secure, sealable lid.
- Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[4]
2.2. Waste Collection:
- For solid waste, carefully sweep the material using a dedicated brush and dustpan to avoid generating dust.[4]
- Place the collected solid waste and any contaminated disposable items into the designated hazardous waste container.[4]
Waste Storage
Proper storage of the collected hazardous waste is essential to maintain a safe laboratory environment.
3.1. Secure Containment: Ensure the hazardous waste container is securely sealed.[4]
3.2. Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[1][4]
3.3. Clear Labeling: The storage area must be clearly marked as a hazardous waste storage area.[4]
Final Disposal
The final disposal of this compound must be handled by qualified professionals in accordance with all applicable regulations.
4.1. Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[4]
4.2. Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[4]
4.3. Prohibited Disposal Methods: Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4]
Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-bromo-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Amino-5-bromo-4-pyrimidinol. The following procedures are based on established safety protocols for analogous pyrimidine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | To protect against potential splashes and airborne particles that may cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat or impervious clothing should be worn.[1][4] | To prevent skin contact which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation such as a chemical fume hood.[1][2] If exposure limits may be exceeded, a full-face respirator is recommended.[1] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3] |
| General Lab Attire | Long pants and closed-toe shoes.[4] | Standard laboratory practice to protect against accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood or other form of local exhaust ventilation is operational.
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting work.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.[4]
-
Wear tightly fitting safety goggles.[1]
-
Wash and dry hands before putting on chemical-resistant gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice.
3. Compound Handling:
-
Carefully weigh and transfer the solid compound within the ventilated enclosure to minimize dust generation.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
4. Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
